Ethyl 5-Amino-2-fluorobenzoate
Description
Properties
IUPAC Name |
ethyl 5-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFCORMAIIDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623299 | |
| Record name | Ethyl 5-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123207-39-6 | |
| Record name | Ethyl 5-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-Amino-2-fluorobenzoate (CAS number 123207-39-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-Amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, synthesis protocols, spectroscopic data, and applications in drug discovery, with a focus on its role in the development of the tyrosine kinase inhibitor, Quizartinib.
Physicochemical Properties
This compound is an organic compound that presents as a colorless to pale yellow liquid or solid, depending on its purity.[1] It is characterized by the presence of an ethyl ester, an amino group, and a fluorine atom attached to a benzene ring.[1] This substitution pattern, particularly the presence of the fluorine atom, can significantly influence the molecule's reactivity and biological activity, often enhancing lipophilicity and altering pharmacokinetic properties.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 123207-39-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][2][3][4] |
| Molecular Weight | 183.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [2] |
| Density | 1.218 g/cm³ | [2] |
| Refractive Index | 1.536 | [2] |
| Flash Point | 143.6 °C | [2] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of 5-Amino-2-fluorobenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of ethanol.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard esterification procedures.
Materials:
-
5-Amino-2-fluorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 5-Amino-2-fluorobenzoic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected spectroscopic data based on its structure.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | Ar-H |
| ~6.95 | dd | 1H | Ar-H |
| ~6.80 | td | 1H | Ar-H |
| 4.30 | q | 2H | -OCH₂CH₃ |
| 3.70 | br s | 2H | -NH₂ |
| 1.35 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=O |
| ~158.0 (d) | C-F |
| ~142.0 | C-NH₂ |
| ~120.0 | Ar-C |
| ~118.0 (d) | Ar-C |
| ~115.0 (d) | Ar-C |
| ~114.0 | Ar-C |
| 61.0 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 183.07, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
This compound serves as a vital building block in the synthesis of various pharmaceutical compounds. Its utility is highlighted by its role as a key intermediate in the production of Quizartinib.
Role in the Synthesis of Quizartinib
Quizartinib is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor used for the treatment of acute myeloid leukemia (AML).[5] The synthesis of Quizartinib involves a multi-step process where this compound is a crucial starting material for the construction of the quinoline core of the drug.
The general workflow for the synthesis of a key intermediate for Quizartinib starting from this compound is outlined below. This typically involves a series of reactions including cyclization and functional group manipulations.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, including the presence of a fluorine atom, make it an attractive building block for the development of novel therapeutic agents. The detailed information provided in this guide is intended to support researchers and drug development professionals in their work with this important compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its chemical structure, featuring an ethyl ester, an amino group, and a fluorine atom on a benzene ring, imparts a unique combination of properties that are critical for its reactivity and utility in drug design and development. The fluorine atom, in particular, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates the interplay of these properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 183.18 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 313.9 °C at 760 mmHg | [1][3] |
| Melting Point | Not available | |
| Density | 1.218 g/cm³ | [1][3] |
| Flash Point | 143.6 °C | [1][3] |
| Solubility | Soluble in organic solvents; limited solubility in water.[2] | |
| pKa | Not available | |
| logP (XLogP3) | 1.9 / 2.16580 (Calculated) | [1][3] |
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer or shaker
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is typically determined.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure (Potentiometric Titration):
-
A known amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent like ethanol to ensure solubility).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Interplay of Physicochemical Properties
The physicochemical properties of this compound are interconnected and have significant implications for its use in drug development. The following diagram illustrates these relationships.
Caption: Interrelationships of Physicochemical Properties and Drug Development.
References
Spectroscopic Data of Ethyl 5-Amino-2-fluorobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of the fluorine atom and the amino group can significantly influence its chemical reactivity, metabolic stability, and biological activity. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and suitability for further research and development.
This technical guide addresses the available spectroscopic data for this compound (CAS No. 123207-39-6). Despite a comprehensive search of scientific literature and chemical databases, detailed, experimentally-derived spectroscopic datasets (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound are not publicly available at this time. Commercial and chemical database entries confirm its molecular formula (C₉H₁₀FNO₂) and molecular weight (183.18 g/mol ), but do not provide the in-depth spectral analysis required for full characterization.
While specific experimental data for this compound is not available, general principles of spectroscopic analysis can be applied to predict the expected spectral features.
Predicted Spectroscopic Data
The following tables outline the expected NMR and IR spectral characteristics based on the structure of this compound. These are predictions and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | dd | 1H | Aromatic H |
| ~6.8 - 7.0 | m | 1H | Aromatic H |
| ~6.5 - 6.7 | m | 1H | Aromatic H |
| 4.34 | q | 2H | -OCH₂CH₃ |
| ~3.8 | br s | 2H | -NH₂ |
| 1.37 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~155 (d, ¹JCF) | C-F |
| ~145 | C-NH₂ |
| ~120 (d) | Aromatic CH |
| ~118 (d) | Aromatic CH |
| ~115 (d) | Aromatic C-COOEt |
| ~113 (d) | Aromatic CH |
| 61.1 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amino) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1200 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₄]⁺ |
| 138 | [M - OCH₂CH₃]⁺ |
| 110 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
As no specific experimental data was found, a generalized protocol for acquiring spectroscopic data for a solid organic compound like this compound is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a non-volatile solid, techniques like direct insertion probe (DIP) with electron ionization (EI) or electrospray ionization (ESI) after dissolving the sample in a suitable solvent can be used.
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While specific, cited experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for understanding its expected spectral characteristics and the methodologies required for its analysis. For researchers and developers working with this compound, it is imperative to perform in-house spectroscopic analysis to confirm its identity and purity before use in any application. The predicted data and general protocols outlined herein serve as a valuable reference for such characterization efforts.
An In-depth Technical Guide on the Solubility of Ethyl 5-Amino-2-fluorobenzoate in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 5-Amino-2-fluorobenzoate
This compound is an organic compound with the molecular formula C₉H₁₀FNO₂.[1][2] It is characterized by an ethyl ester functional group, an amino group, and a fluorine atom attached to a benzene ring.[1] This compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[1] It is generally considered to be soluble in organic solvents, while having limited solubility in water due to its hydrophobic aromatic structure.[1] this compound is of interest in pharmaceutical research and development as an intermediate in the synthesis of biologically active molecules.[1]
Qualitative Solubility of this compound
While precise quantitative data is not available in the public domain, chemical supplier information indicates that this compound is soluble in organic solvents.[1] The presence of the ethyl ester and the fluorinated benzene ring contributes to its lipophilicity, suggesting good solubility in a range of common organic solvents.
Solubility of Structurally Related Compounds
In the absence of specific data for this compound, examining the solubility of structurally similar compounds can provide valuable insights for solvent selection. For instance, 2-amino-5-fluorobenzoic acid, a related compound, is soluble in ethanol, DMSO, and dimethylformamide (DMF).[3] The solubility of 2-amino-5-fluorobenzoic acid in these solvents is reported to be approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[3] It is important to note that the presence of the ethyl ester group in this compound, in place of the carboxylic acid, will significantly influence its solubility profile, likely increasing its solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, experimental determination is necessary. The following is a generalized protocol based on the widely accepted isothermal equilibrium shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)
-
Vials with tight-fitting caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. A typical temperature for initial screening is 25 °C.
-
Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered, saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the remaining solid residue. The solubility can be calculated as the mass of the solute per volume of the solvent.
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, mol/L, or mole fraction.
-
Record the temperature at which the solubility was determined.
-
Data Presentation
For effective comparison, the experimentally determined solubility data should be organized into a clear and structured table.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound in organic solvents is currently limited, this technical guide provides essential qualitative information and a robust, generalized experimental protocol for its determination. For professionals in research and drug development, the application of the described shake-flask method will enable the generation of crucial solubility data necessary for process development, formulation, and other research activities involving this compound.
References
An In-depth Technical Guide to Ethyl 5-Amino-2-fluorobenzoate: Purity, Appearance, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-Amino-2-fluorobenzoate is a fluorinated aromatic amine that serves as a valuable building block in organic and medicinal chemistry. Its utility primarily lies in its role as a versatile intermediate for the synthesis of more complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of the known purity specifications, physical appearance, and analytical methodologies for this compound. Additionally, it outlines synthetic strategies and purification considerations based on available chemical literature. While the direct biological activity of this compound is not extensively documented, its application as a precursor in drug discovery underscores its importance in the pharmaceutical sciences.
Physicochemical Properties and Appearance
This compound is commercially available as a solid, typically appearing as a colorless to pale yellow or light brown crystalline powder or solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 123207-39-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][4] |
| Molecular Weight | 183.18 g/mol | [4] |
| Appearance | Colorless to pale yellow/light brown solid or powder | Various commercial suppliers |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [2] |
Purity Specifications and Impurity Profile
Commercial grades of this compound typically offer a purity of 97% or higher. The primary impurities are likely to be residual starting materials or byproducts from the synthesis.
Potential Impurities:
-
Starting Materials: Unreacted 2-Amino-5-fluorobenzoic acid or residual ethanol from the esterification process.
-
Positional Isomers: Isomers such as Ethyl 2-Amino-5-fluorobenzoate or Ethyl 3-Amino-4-fluorobenzoate may be present depending on the synthetic route.
-
Hydrolysis Product: 2-Amino-5-fluorobenzoic acid, resulting from the hydrolysis of the ester.
A logical workflow for the purification and analysis of this compound is depicted below.
Caption: Workflow for the purification and analysis of this compound.
Experimental Protocols
Synthesis of this compound (General Procedure)
Reaction:
2-Amino-5-fluorobenzoic acid + Ethanol ⇌ this compound + Water
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 2-Amino-5-fluorobenzoic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Analytical Methods for Purity Determination
The purity of this compound can be assessed using standard analytical techniques.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Purpose: To determine the percentage purity and identify any non-volatile impurities.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C).
-
Detection: Mass spectrometry (electron ionization mode) to identify the parent ion and fragmentation pattern, confirming the structure and identifying volatile impurities.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the ethyl group and the substitution pattern on the aromatic ring.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Role as a Synthetic Intermediate
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and an ester group, allows for a variety of chemical transformations. It is a precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[5]
The diagram below illustrates the potential synthetic utility of this compound.
Caption: Potential chemical transformations of this compound.
Biological Context and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in any signaling pathways for this compound itself. Its primary significance in a biological context is as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, related aminobenzoic acid derivatives are precursors to a wide range of biologically active molecules.[6]
Conclusion
This compound is a commercially available fine chemical with well-defined physicochemical properties. Its purity is typically high, and can be reliably assessed using standard chromatographic and spectroscopic methods. While detailed, publicly available experimental protocols for its synthesis and purification are sparse, established organic chemistry principles provide a clear path for its preparation and handling. The primary value of this compound lies in its utility as a versatile synthetic intermediate for the construction of more complex, and potentially biologically active, molecules. Further research into the biological effects of this compound and its derivatives could open new avenues for its application in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2017191650A1 - Process for the preparation of 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid and its polymorphs thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. Ethyl 5-Amino-2-bromobenzoate|CAS 208176-32-3 [benchchem.com]
- 6. mdpi.com [mdpi.com]
Synthesis and characterization of Ethyl 5-Amino-2-fluorobenzoate
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-Amino-2-fluorobenzoate
For researchers, scientists, and professionals engaged in drug development, this compound is a key chemical intermediate. This document provides a comprehensive overview of its synthesis and characterization, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.
Physicochemical Properties
This compound is a compound with the molecular formula C9H10FNO2.[1][2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 123207-39-6[1][2][3] |
| Molecular Formula | C9H10FNO2[1][2][3] |
| Molecular Weight | 183.18 g/mol [1][2] |
| Exact Mass | 183.06955672[1] |
| Boiling Point | 313.9°C at 760 mmHg[1] |
| Flash Point | 143.6°C[1] |
| Density | 1.218 g/cm³[1] |
| Refractive Index | 1.536[1] |
| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment[2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-Fluoro-5-nitrobenzoate (Esterification)
-
To a solution of 2-fluoro-5-nitrobenzoic acid (1 equivalent) in ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-Fluoro-5-nitrobenzoate.
Step 2: Synthesis of this compound (Reduction)
-
Suspend Ethyl 2-Fluoro-5-nitrobenzoate (1 equivalent) and ammonium chloride (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 equivalents) portion-wise to the mixture.
-
Heat the reaction to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
The characterization of the synthesized this compound is crucial to confirm its identity and purity. The following workflow outlines the standard characterization process.
References
The Strategic Role of Ethyl 5-Amino-2-fluorobenzoate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-2-fluorobenzoate (CAS No. 123207-39-6) is a key pharmaceutical intermediate prized for its versatile reactivity and the strategic introduction of a fluorine atom into bioactive molecules. This technical guide provides an in-depth analysis of its core functionalities, applications in drug synthesis with a focus on phosphoinositide 3-kinase (PI3K) inhibitors, detailed experimental protocols for its derivatization, and relevant quantitative data. This document serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development, highlighting the critical role of this intermediate in constructing complex therapeutic agents.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable building block in this context, offering a scaffold with three key functional groups: a reactive amino group, an ethyl ester, and a strategically positioned fluorine atom on the benzene ring.[1] The interplay of these functionalities allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex heterocyclic systems and other pharmacologically active compounds.[1]
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 123207-39-6 | [2] |
| Molecular Formula | C₉H₁₀FNO₂ | [2] |
| Molecular Weight | 183.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [2] |
| Density | 1.218 g/cm³ | [2] |
| Flash Point | 143.6 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Role as a Pharmaceutical Intermediate: A Case Study in PI3K Inhibitor Synthesis
This compound is a critical starting material in the synthesis of a variety of pharmaceutical agents, most notably in the development of kinase inhibitors. A prominent example is its application in the synthesis of selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[3][4]
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of isoform-selective PI3K inhibitors is a major focus of oncology research, aiming to maximize therapeutic efficacy while minimizing off-target effects.[3][6]
One such selective PI3Kα inhibitor is PF-06843195.[3] The synthesis of this complex molecule leverages this compound to construct the core heterocyclic scaffold.
Synthetic Pathway to a Key Bipyrimidine Intermediate
The following diagram illustrates the initial steps in the synthesis of a key bipyrimidine intermediate for PI3Kα inhibitors, starting from this compound.
Caption: Synthetic pathway from this compound.
Experimental Protocols
The following are representative experimental protocols for key transformations involving this compound and its derivatives, based on established synthetic methodologies.
General Protocol for Acylation of the Amino Group
The acylation of the primary amino group of this compound is a fundamental step to introduce various side chains.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or pyridine) dropwise to the stirred solution.
-
Slowly add the acylating agent (acyl chloride or acid anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Yields: 80-95% (dependent on the acylating agent).
Representative Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which can be applied to derivatives of this compound where the amino group is protected and a halide is present on the aromatic ring.[7]
Materials:
-
Aryl halide derivative of this compound (e.g., Ethyl 5-amino-2-fluoro-4-bromobenzoate)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Yields: 60-90%.
Signaling Pathway Visualization
The end-products derived from this compound, such as PI3Kα inhibitors, modulate critical cellular signaling pathways. The following diagram illustrates the PI3K/Akt/mTOR pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of drugs.
Conclusion
This compound is a fundamentally important intermediate in modern pharmaceutical chemistry. Its trifunctional nature provides a versatile platform for the synthesis of complex, biologically active molecules. The case study of its application in the synthesis of the PI3Kα inhibitor PF-06843195 underscores its strategic value in accessing novel therapeutic agents. The experimental protocols provided herein offer a practical guide for the utilization of this key building block in drug discovery and development programs. As the demand for sophisticated and highly specific therapeutics continues to grow, the role of strategically functionalized intermediates like this compound will undoubtedly expand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Fluorine Factor: An In-Depth Technical Guide to the Reactivity of Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery. This technical guide provides a comprehensive analysis of the influence of the fluorine atom on the reactivity of Ethyl 5-Amino-2-fluorobenzoate, a key building block in the synthesis of pharmaceuticals. By examining its electronic properties, reactivity in key chemical transformations, and providing detailed experimental protocols, this document serves as an essential resource for researchers leveraging fluorinated synthons in medicinal chemistry and materials science.
Introduction: The Unique Role of Fluorine in Aromatic Systems
Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules. Its influence stems from a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). In the context of an aromatic ring, these competing effects modulate electron density, influencing the reactivity of functional groups and the overall chemical behavior of the molecule.
This guide focuses on this compound, a trifunctional molecule featuring an amino group, an ethyl ester, and a fluorine atom on a benzene ring. The interplay of these functionalities, particularly the impact of the ortho-fluorine atom, dictates its reactivity in a variety of chemical transformations crucial for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and analysis.
Table 1: Physicochemical Properties of this compound and its Non-Fluorinated Analog
| Property | This compound | Ethyl 5-aminobenzoate |
| CAS Number | 123207-39-6[1] | 555-06-6 |
| Molecular Formula | C₉H₁₀FNO₂[1] | C₉H₁₁NO₂ |
| Molecular Weight | 183.18 g/mol [1] | 165.19 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[2] | - |
| Boiling Point | 313.9 °C at 760 mmHg[1] | - |
| Density | 1.218 g/cm³[1] | - |
| Flash Point | 143.6 °C[1] | - |
| pKa (of parent acid) | 3.27 (2-fluorobenzoic acid)[3] | 4.20 (benzoic acid)[3] |
Spectroscopic Data:
Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (with splitting patterns influenced by fluorine and amino groups), and the amino group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with C-F coupling), and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
(Note: Specific chemical shifts and coupling constants can be found in publicly available spectral databases.)
The Influence of the Fluorine Atom on Reactivity: A Quantitative Perspective
The fluorine atom at the 2-position significantly modulates the reactivity of both the aromatic ring and its substituents.
Electronic Effects and Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group.
Table 3: Hammett Substituent Constants for Fluorine
| Substituent | σ_meta_ | σ_para_ |
| -F | +0.34 | +0.06 |
The positive σ values indicate that fluorine is an electron-withdrawing group. The larger σ_meta_ value reflects the dominance of the inductive effect at this position. The smaller positive σ_para_ value is a result of the partial cancellation of the strong -I effect by the +M effect.
Acidity of the Parent Carboxylic Acid
The electron-withdrawing nature of the fluorine atom significantly increases the acidity of the parent carboxylic acid, 2-amino-5-fluorobenzoic acid, compared to 5-aminobenzoic acid. This is reflected in their pKa values. A lower pKa value indicates a stronger acid. The pKa of 2-fluorobenzoic acid is 3.27, which is considerably lower than that of benzoic acid (4.20)[3]. This increased acidity is a direct consequence of the stabilization of the carboxylate anion by the inductive effect of the ortho-fluorine atom.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron withdrawal. However, it is an ortho, para-director because the lone pairs on the fluorine can stabilize the arenium ion intermediate through resonance at these positions. In this compound, the directing effects of the amino group (a strong activating ortho, para-director) and the fluorine atom (a deactivating ortho, para-director) must be considered. The powerful activating effect of the amino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilicity of the Amino Group
The electron-withdrawing fluorine atom is expected to decrease the electron density on the aromatic ring and, consequently, reduce the nucleophilicity of the amino group compared to its non-fluorinated counterpart, Ethyl 5-aminobenzoate. This has implications for reactions such as acylation and alkylation, where the fluorinated compound may react more slowly or require more forcing conditions.
Hydrolysis of the Ethyl Ester
The rate of hydrolysis of the ethyl ester can also be influenced by the fluorine substituent. The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack by water or hydroxide ions. However, steric hindrance from the ortho-fluorine atom might counteract this electronic effect. Kinetic studies comparing the hydrolysis rates of this compound and Ethyl 5-aminobenzoate would be necessary to quantify this effect.
Key Reactions and Experimental Protocols
This section provides detailed experimental protocols for key transformations involving this compound.
Synthesis of this compound
A common route to this compound involves the reduction of a nitro group precursor.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of Ethyl 2-fluoro-5-nitrobenzoate
-
Materials:
-
Ethyl 2-fluoro-5-nitrobenzoate (1 equivalent)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-fluoro-5-nitrobenzoate in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Acylation of the Amino Group
The amino group of this compound can be readily acylated to form amides, which are important intermediates in drug synthesis.
Caption: Acylation of this compound.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Materials:
-
This compound (1 equivalent)
-
Acetic anhydride (1.1-1.5 equivalents)
-
Pyridine or another suitable base (e.g., triethylamine) as solvent and acid scavenger
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in pyridine or a mixture of DCM and a base.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
Quench the reaction by adding water or 1 M HCl.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the acylated product.
-
Purify by recrystallization or column chromatography if necessary.
-
Diazotization and Sandmeyer Reaction
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.
Caption: Diazotization and Sandmeyer Reaction Pathway.
Experimental Protocol: Diazotization and Chlorination (Sandmeyer Reaction)
-
Materials:
-
This compound (1 equivalent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
-
Procedure:
-
Diazotization:
-
Suspend this compound in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool it to 0-5 °C.
-
Add the cold diazonium salt solution slowly to the stirred CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
-
-
Applications in Drug Development
The unique properties conferred by the fluorine atom make this compound a valuable building block in the synthesis of various pharmaceutical agents. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. The reactivity of the amino and ester groups allows for the facile introduction of diverse functionalities, enabling the construction of libraries of compounds for high-throughput screening.
Conclusion
The fluorine atom in this compound exerts a profound influence on its reactivity. Its strong inductive effect modulates the electron density of the aromatic ring, affecting the rates and regioselectivity of electrophilic substitution reactions, the nucleophilicity of the amino group, and the acidity of the parent carboxylic acid. This in-depth guide has provided a quantitative perspective on these effects, supported by detailed experimental protocols for key chemical transformations. A thorough understanding of the principles outlined herein will empower researchers, scientists, and drug development professionals to effectively utilize this versatile fluorinated building block in the design and synthesis of novel bioactive molecules.
References
Ethyl 5-Amino-2-fluorobenzoate: A Versatile Building Block for the Synthesis of Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-fluorobenzoate is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing an amino group, a fluorine atom, and an ethyl ester moiety on a benzene ring, allows for diverse chemical transformations and the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the utility of this compound in heterocyclic synthesis, presenting key experimental protocols, quantitative data, and logical workflows for the synthesis of medicinally relevant scaffolds such as quinazolines, quinolines, and benzodiazepines.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [2] |
| Flash Point | 143.6 °C | [2] |
| Density | 1.218 g/cm³ | [2] |
| Refractive Index | 1.536 | [2] |
| CAS Number | 123207-39-6 | [1] |
Synthesis of Quinolines
The quinoline scaffold is a prominent feature in a multitude of natural products and synthetic drugs exhibiting a broad spectrum of biological activities. The Conrad-Limpach reaction provides a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters. This compound can be effectively employed in this reaction to generate 6-fluoro-4-hydroxyquinoline derivatives.
Logical Workflow for Conrad-Limpach Quinoline Synthesis
Caption: Conrad-Limpach synthesis of a 6-fluoro-4-hydroxyquinoline derivative.
Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
Condensation: In a round-bottom flask, a mixture of this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated at 100-120 °C for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude enamine intermediate, ethyl 3-((4-ethoxycarbonyl-3-fluorophenyl)amino)but-2-enoate.
-
Cyclization: The crude enamine is added to a high-boiling solvent such as Dowtherm A in a separate flask. The mixture is heated to approximately 250 °C for 30-60 minutes.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a suitable solvent like hexane or ether to remove the high-boiling solvent. The crude product is then recrystallized from ethanol or another appropriate solvent to afford pure ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate.
Quantitative Data:
While a specific literature source detailing this exact transformation with yields was not identified in the search, similar reactions reported for the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline from 4-fluoroaniline and ethyl acetoacetate suggest that yields are typically in the moderate to good range.[3] Characterization would involve standard spectroscopic techniques.
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, MS, IR |
Synthesis of Quinazolines
Quinazolines and their derivatives are a significant class of heterocyclic compounds with diverse pharmacological applications, including anticancer and antimicrobial activities.[4][5] this compound serves as an excellent precursor for the synthesis of 7-fluoroquinazoline derivatives through well-established synthetic routes.
Logical Workflow for Niementowski Quinazoline Synthesis
Caption: Synthesis of N-substituted-7-fluoroquinazolin-4-amines.
Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4-one Derivatives
Materials:
-
This compound
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Various primary or secondary amines
-
Inert solvent (e.g., toluene, dioxane)
Procedure:
-
Cyclization to Quinazolinone: A mixture of this compound (1 equivalent) and an excess of formamide is heated at 150-180 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 7-fluoro-3,4-dihydroquinazolin-4-one.
-
Chlorination: The 7-fluoro-3,4-dihydroquinazolin-4-one (1 equivalent) is refluxed in an excess of phosphorus oxychloride for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., ammonia solution or sodium bicarbonate). The resulting precipitate, 4-chloro-7-fluoroquinazoline, is filtered, washed with water, and dried.
-
Nucleophilic Substitution: The 4-chloro-7-fluoroquinazoline (1 equivalent) and a desired amine (1-1.2 equivalents) are dissolved in a suitable solvent like isopropanol or ethanol. The mixture is heated to reflux for a few hours until the reaction is complete (monitored by TLC). The solvent is then removed, and the residue is treated with water. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the N-substituted-7-fluoroquinazolin-4-amine.
Quantitative Data for Representative 7-Fluoroquinazoline Derivatives:
The biological activity of quinazoline derivatives is well-documented, with many exhibiting potent anticancer properties.[5][6] While specific yield and melting point data for derivatives of this compound were not found, the general synthetic routes are robust and typically provide good yields.
| Product | R-Group | Yield (%) | Melting Point (°C) | Biological Activity |
| N-Aryl-7-fluoroquinazolin-4-amine | Substituted anilines | Not Reported | Not Reported | Potential Anticancer[4] |
| N-Alkyl-7-fluoroquinazolin-4-amine | Aliphatic amines | Not Reported | Not Reported | Potential Antimicrobial[7] |
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of fluorinated benzodiazepine derivatives can be achieved using this compound as a key starting material, potentially leading to compounds with modified pharmacological profiles.
Logical Workflow for Benzodiazepine Synthesis
References
- 1. CAS 123207-39-6: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.biust.ac.bw [research.biust.ac.bw]
The Biological Frontier: An In-depth Technical Guide to Ethyl 5-Amino-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-2-fluorobenzoate, a versatile fluorinated anthranilic acid ester, has emerged as a valuable starting material in the synthesis of a diverse array of heterocyclic compounds with significant biological potential. Its unique structural features, including the reactive amino group, the electron-withdrawing fluorine atom, and the ester moiety, make it a privileged scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives synthesized from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of this compound, particularly quinazolinones, have demonstrated significant promise as anticancer agents. The synthesis of these compounds often involves the cyclization of the anthranilic acid core with various reagents to introduce diverse functionalities, leading to compounds with potent and selective antitumor activity.
A key mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[1] Inhibition of these pathways can lead to the suppression of tumor cell proliferation, induction of apoptosis, and prevention of metastasis.[1]
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various quinazolinone derivatives synthesized from fluorinated anthranilic acid precursors has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | 0.44 | [1] |
| Lead compound 16h | A549 (Lung Cancer) | 8.27 ± 0.52 | [1] |
| Paclitaxel (Reference Drug) | A549 (Lung Cancer) | 0.64 ± 0.035 | [1] |
| Doxorubicin (Reference Drug) | A549 (Lung Cancer) | 0.52 ± 0.2 | [1] |
| Paclitaxel (Reference Drug) | H1975 (Lung Cancer) | 0.072 ± 0.008 | [1] |
| Doxorubicin (Reference Drug) | H1975 (Lung Cancer) | 0.067 ± 0.032 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, H1975, PC9) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Diagram of the PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinazolinone derivatives.
Antimicrobial Activity: A New Frontier
The structural versatility of this compound derivatives also extends to the development of novel antimicrobial agents. By incorporating pharmacophores known for their antimicrobial efficacy, such as triazole rings, potent antibacterial and antifungal compounds can be synthesized.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for various triazole derivatives are presented below.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated 1,2,4-triazole analogs (126-131) | Bacterial strains | 7.82–31.25 | [2][3] |
| Fluorinated 1,2,3-triazole derivative (112) | M. tuberculosis H37RV | 0.78 | [2][3] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [4] |
| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [4] |
| Fused heterocyclic 1,2,4-triazolo [3,4-b][5][6][7] thiadiazine derivatives (7a, 7b, 7i) | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 | [8] |
| Fused heterocyclic 1,2,4-triazolo [3,4-b][5][6][7] thiadiazine derivatives (7a, 7b, 7i) | C. albicans, A. niger | 1.56 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram of the General Workflow for Antimicrobial Screening
Caption: General workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Effects: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. Quinazolinone derivatives, accessible from this compound, have demonstrated potent anti-inflammatory properties.
A key mechanism underlying their anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.[9]
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of quinazolinone derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Assay | IC50 (mM) | Reference |
| Thioether-linked hydroxamate/quinazolinone hybrids (7a-c, 7e) | LPS-stimulated NO production | 58.03 to 66.19 | [10] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the synthesized compounds.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: In the presence of nitrite, a pink to reddish-purple azo dye is formed.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage inhibition of NO production by the test compounds is calculated.
Diagram of the NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic derivatives with significant therapeutic potential. The strategic incorporation of fluorine and the accessibility of the amino and ester functionalities allow for the generation of diverse molecular architectures with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery and provide a solid foundation for the future development of novel and effective therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the identification of clinical candidates for the treatment of various human diseases.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines Using Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 7-fluoroquinazoline derivatives, valuable scaffolds in medicinal chemistry, starting from Ethyl 5-Amino-2-fluorobenzoate. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for the preparation of various quinazoline cores.
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the structural basis of numerous therapeutic agents. The presence of a fluorine atom at the 7-position can significantly influence the pharmacological properties of these molecules, including their metabolic stability and binding affinity to biological targets. This compound is a readily available starting material for the synthesis of these important fluorinated quinazolines. The following protocols detail the preparation of the basic 7-fluoroquinazolin-4(3H)-one core and its 2- and 2,3-disubstituted derivatives.
Data Presentation
The following tables summarize expected yields and key reaction parameters for the synthesis of various quinazoline derivatives from this compound. These values are based on typical outcomes for similar reactions reported in the literature.
Table 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one (3)
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | This compound (1) | Formamide | - | 150-160 | 4-6 | 7-Fluoroquinazolin-4(3H)-one (3) | 85-95 |
Table 2: Synthesis of 2-Substituted-7-fluoroquinazolin-4(3H)-ones (5a-b)
| Product | Reagent (4) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 5a (R = CH₃) | Acetic Anhydride | - | 140-150 | 3-5 | 80-90 |
| 5b (R = Ph) | Benzoyl Chloride | Pyridine | Reflux | 6-8 | 75-85 |
Table 3: Synthesis of 2,3-Disubstituted-7-fluoroquinazolin-4(3H)-ones (7a-b)
| Product | Amine (6) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 7a (R' = Benzyl) | Benzylamine | Ethanol | Reflux | 8-12 | 70-85 |
| 7b (R' = Aniline) | Aniline | Ethanol | Reflux | 8-12 | 65-80 |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one (3)
This protocol describes the one-pot synthesis of the core 7-fluoroquinazolin-4(3H)-one ring system via cyclocondensation of this compound with formamide.
Materials:
-
This compound (1)
-
Formamide
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (10-15 eq).
-
Heat the reaction mixture with stirring to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 7-Fluoroquinazolin-4(3H)-one (3).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2-Substituted-7-fluoroquinazolin-4(3H)-ones (5a-b)
This protocol outlines the synthesis of 2-substituted derivatives by first converting the starting ester to the corresponding 2-amino-5-fluorobenzamide, followed by cyclization with an appropriate acylating agent.
Step 1: Synthesis of 2-Amino-5-fluorobenzamide (2)
-
Bubble ammonia gas through a solution of this compound (1) in methanol at 0 °C for 2-3 hours.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent to yield pure 2-Amino-5-fluorobenzamide (2).
Step 2: Synthesis of 2-Substituted-7-fluoroquinazolin-4(3H)-ones (5a-b)
-
For 2-Methyl-7-fluoroquinazolin-4(3H)-one (5a):
-
Heat a mixture of 2-Amino-5-fluorobenzamide (2) (1.0 eq) and acetic anhydride (3.0 eq) at 140-150 °C for 3-5 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitate, wash with water, and recrystallize from ethanol.
-
-
For 2-Phenyl-7-fluoroquinazolin-4(3H)-one (5b):
-
To a solution of 2-Amino-5-fluorobenzamide (2) (1.0 eq) in pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C.
-
After the addition, reflux the mixture for 6-8 hours.
-
Cool the reaction, pour it into a mixture of ice and dilute HCl.
-
Collect the precipitate, wash with water, and recrystallize from a suitable solvent.
-
Protocol 3: Synthesis of 2,3-Disubstituted-7-fluoroquinazolin-4(3H)-ones (7a-b)
This protocol describes a one-pot, three-component reaction to synthesize 2,3-disubstituted quinazolinones.
Materials:
-
This compound (1)
-
Triethyl orthoformate
-
Substituted amine (e.g., Benzylamine, Aniline) (6)
-
Ethanol
-
Catalytic amount of a Lewis acid (optional, e.g., Yb(OTf)₃)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1) (1.0 eq), triethyl orthoformate (1.5 eq), and the desired primary amine (6) (1.2 eq) in ethanol.
-
Add a catalytic amount of a Lewis acid if required to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-disubstituted-7-fluoroquinazolin-4(3H)-one (7).
Visualizations
Caption: Workflow for the synthesis of 7-Fluoroquinazolin-4(3H)-one.
Caption: Synthesis of 2-Substituted-7-fluoroquinazolin-4(3H)-ones.
Caption: Three-component synthesis of 2,3-disubstituted quinazolinones.
Application Notes: Amide Coupling Reactions with Ethyl 5-Amino-2-fluorobenzoate
Introduction
Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug development. Ethyl 5-Amino-2-fluorobenzoate is a valuable synthetic building block, incorporating a nucleophilic aniline, an electron-withdrawing fluorine atom, and an ethyl ester moiety. These features make it an attractive starting material for the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine substitution can significantly influence the pharmacokinetic and physicochemical properties of the final compound, such as metabolic stability and binding affinity.
This document provides detailed protocols for the reliable and efficient synthesis of amides using this compound with various carboxylic acids. The methodologies described utilize common and robust coupling reagents, including uronium/aminium salts like HATU and carbodiimides such as EDC in conjunction with HOBt.
Data Presentation: Comparison of Common Coupling Protocols
The selection of an appropriate coupling reagent is crucial for maximizing yield and purity while minimizing side reactions and epimerization, particularly with sensitive substrates. The following table summarizes illustrative conditions for the amide coupling of this compound with a generic carboxylic acid (R-COOH), based on established chemical principles and data from analogous reactions.[1][2]
| Coupling Reagent/Additive | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Features |
| HATU | DIPEA (2.0-3.0) | DMF | Room Temp | 2-12 | 85-98 | High efficiency, low racemization, suitable for sterically hindered substrates.[3][4] |
| EDC / HOBt | DIPEA (2.0-3.0) | DCM or DMF | 0 to Room Temp | 12-24 | 70-90 | Cost-effective, water-soluble byproducts for easy removal, widely used.[5][6] |
| T3P® | Pyridine (2.0) | Ethyl Acetate | Room Temp | 4-16 | 75-95 | Broad compatibility, byproducts are water-soluble. |
| DIC / HOBt | NMM (2.0) | DCM | 0 to Room Temp | 12-24 | 70-85 | Diisopropylurea byproduct is more soluble in organic solvents than DCU (from DCC).[5] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; T3P®: Propylphosphonic Anhydride; DIC: N,N'-Diisopropylcarbodiimide; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: Dimethylformamide; DCM: Dichloromethane.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for a broad range of carboxylic acids, including those that are sterically demanding.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid (1.05 equiv).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add this compound (1.0 equiv) to the solution, followed by DIPEA (2.5 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.1 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method is suitable for many standard amide bond formations.[2][6][7]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, combine the Carboxylic Acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).
-
Add anhydrous DCM to dissolve the solids (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) in small portions, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic phase sequentially with 1M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and the underlying chemical mechanisms for the described amide coupling reactions.
Caption: General workflow for amide coupling experiments.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of Ethyl 5-Amino-2-fluorobenzoate with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials. The synthesis of biaryl compounds, in particular, is of significant interest as these motifs are prevalent in numerous biologically active molecules and functional materials.
This document provides detailed application notes and protocols for the Suzuki coupling of Ethyl 5-Amino-2-fluorobenzoate with various aryl boronic acids. This compound is a valuable building block in medicinal chemistry, and its arylation via Suzuki coupling provides access to a diverse array of substituted biphenylamines, which are key intermediates in the synthesis of pharmaceuticals.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, an activated form of this compound, as the C-F bond is generally unreactive under standard Suzuki conditions; typically, the corresponding aryl bromide or iodide would be used).
-
Transmetalation: The organoboron species (aryl boronic acid) reacts with the Pd(II) intermediate in the presence of a base. The aryl group from the boronic acid is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound (or its corresponding halide derivative) with aryl boronic acids. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields, especially with challenging substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (or corresponding aryl bromide/iodide) (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (or its halide derivative), the aryl boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl boronic acids. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 90 | 24 | 88 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 10 | 75 |
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 5-Amino-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of ethyl 5-amino-2-fluorobenzoate derivatives. The presence of both a fluorine atom and an ester functional group on the aniline substrate presents unique considerations for reaction optimization to achieve high yields and selectivity. These derivatives are valuable intermediates in drug discovery, and the ability to efficiently couple them with a variety of aryl halides is of significant interest.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical to the success of the reaction, influencing catalyst stability, reactivity, and selectivity.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. These tables are designed to provide a comparative overview to guide reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 85 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.5) | Dioxane | 120 | 24 | 78 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
Table 2: Buchwald-Hartwig Amination of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | tBuXPhos (4) | LHMDS (1.5) | Dioxane | 120 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Dioxane | 130 | 36 | 75 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ (2.5) | Toluene | 120 | 30 | 70 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ (3.0) | Dioxane | 140 | 48 | 65 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 120 | 24 | 88 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method. The data presented is a representative compilation based on typical outcomes for similar substrates and reaction conditions found in the literature.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound derivatives. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Protocol for the Amination of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl this compound derivative.
General Protocol for the Amination of this compound with an Aryl Chloride
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or other suitable bulky biarylphosphine ligand (4-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-2.5 equiv)
-
Anhydrous Dioxane or Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the aryl chloride, Pd(OAc)₂, the phosphine ligand, and the inorganic base.
-
Add anhydrous dioxane or toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure as described in the protocol for aryl bromides.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Diazotization of Ethyl 5-Amino-2-fluorobenzoate and its Subsequent Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile platform for the introduction of a wide array of functional groups onto an aromatic ring. This application note details the diazotization of ethyl 5-amino-2-fluorobenzoate to form a highly reactive diazonium salt intermediate. Subsequent functionalization of this intermediate via Sandmeyer, Balz-Schiemann, and other related reactions allows for the synthesis of various substituted 2-fluorobenzoate derivatives. These products are valuable building blocks in medicinal chemistry and drug discovery, as the fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The protocols provided herein offer detailed, step-by-step procedures for these transformations.
Core Concepts: The Diazotization Reaction
Diazotization involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] The resulting diazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.[2] The reaction is exothermic and requires careful temperature control, typically being carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[2]
The overall transformation can be summarized as follows:
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Where Ar represents the aryl group and X is the counter-ion from the acid.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the ethyl 2-fluoro-5-(diazonium)benzoate salt solution, which serves as the common intermediate for the subsequent functionalization reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting pale-yellow solution of the diazonium salt is used immediately in the subsequent functionalization steps.
References
Application Notes and Protocols for the N-alkylation of Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of ethyl 5-amino-2-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined are based on established methods for the N-alkylation of anilines and can be adapted for this specific substrate. Three primary methods are presented: classical N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination for N-arylation.
Introduction
N-substituted this compound derivatives are valuable building blocks in medicinal chemistry. The introduction of alkyl or aryl groups on the nitrogen atom allows for the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of target molecules. The choice of alkylation method depends on factors such as the desired substituent, substrate compatibility, and reaction scale.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the different N-alkylation and N-arylation methods, based on procedures for analogous aromatic amines.
| Reaction Type | Alkylating/Arylating Agent | Solvent | Base/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Classical N-Alkylation | Ethyl iodide | DMF | K₂CO₃ | 60 - 80 | 4 - 12 | 80 - 95 |
| Benzyl bromide | Acetonitrile | Cs₂CO₃ | 50 - 70 | 3 - 6 | 85 - 98 | |
| Reductive Amination | Acetaldehyde | 1,2-Dichloroethane | Sodium triacetoxyborohydride | Room Temp. | 3 - 8 | 80 - 95 |
| Acetone | Methanol | Sodium cyanoborohydride | Room Temp. | 4 - 12 | 75 - 90 | |
| Buchwald-Hartwig Amination | Bromobenzene | Toluene | NaOtBu | 90 - 110 | 2 - 24 | 70 - 90 |
| 4-Chlorotoluene | Toluene | NaOtBu | 100 (reflux) | 6 | ~94[1] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is effective for introducing primary and some secondary alkyl groups.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the anhydrous solvent (5-10 mL per mmol of substrate).
-
Add the base (1.5-2.0 equiv.) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This method provides a controlled mono-alkylation and is suitable for a wide range of aldehydes and ketones. The reaction proceeds via the in-situ formation of an imine followed by its reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetaldehyde, acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF))
-
Acetic acid (catalytic, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in the appropriate anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk tube or a 2-necked flask under an inert atmosphere, add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equiv.).
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 90-110°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-arylated product.[1]
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-fluorobenzoate is a versatile bifunctional building block in medicinal chemistry, offering reactive sites for the synthesis of a diverse array of drug candidates. Its structure, featuring a nucleophilic amino group and an ester moiety that can be readily hydrolyzed to a carboxylic acid, allows for its incorporation into various molecular scaffolds. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds, making it an attractive starting material for drug discovery programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two classes of promising anticancer agents: Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors and Poly(ADP-ribose) Polymerase (PARP) inhibitors.
I. Synthesis of Benzimidazole-Based CSF-1R Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, CSF-1R signaling is implicated in promoting tumor growth, metastasis, and resistance to therapy. Therefore, inhibitors of CSF-1R are being actively pursued as novel cancer therapeutics. The following protocol describes a representative synthesis of a benzimidazole-based CSF-1R inhibitor, adapted from established synthetic routes.
Experimental Protocol: Synthesis of a Benzimidazole CSF-1R Inhibitor Intermediate
This protocol outlines a two-step synthesis of a key benzimidazole intermediate, starting with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: this compound is reacted with 1-fluoro-2-nitrobenzene.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.1 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine intermediate.
-
Step 2: Reductive Cyclization to form Benzimidazole
-
Reaction: The nitro group of the diarylamine intermediate is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent ester to form the benzimidazole ring.
-
Procedure:
-
Dissolve the diarylamine intermediate (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (Fe) (5.0 eq.) and ammonium chloride (NH₄Cl) (5.0 eq.).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzimidazole product.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of benzimidazole derivatives from analogous aminobenzoates. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | Substituted Aminobenzoate | Diarylamine Intermediate | 70-85 | >95 |
| 2 | Reductive Cyclization | Diarylamine Intermediate | Benzimidazole Derivative | 60-75 | >98 |
CSF-1R Signaling Pathway
II. Synthesis of PARP Inhibitors via Amide Coupling
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The following protocol details the synthesis of a key amide intermediate for the development of novel PARP inhibitors.
Experimental Protocol: N-Acylation of this compound
This protocol describes a standard amide coupling reaction to introduce a pharmacophoric moiety onto the this compound scaffold.
-
Reaction: this compound is acylated with an acyl chloride (e.g., 4-fluorobenzoyl chloride).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (NEt₃) or pyridine (1.5 eq.) to the solution.
-
Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride) (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Quantitative Data
The following table presents representative data for the N-acylation of substituted aminobenzoates.
| Acylating Agent | Amine Substrate | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Fluorobenzoyl Chloride | Substituted Aniline | N-(4-fluorobenzoyl)aniline derivative | 6 | 85-95 | >98 |
| Cyclopropanecarbonyl Chloride | Substituted Aminobenzoate | N-(cyclopropanecarbonyl)aminobenzoate | 4 | 80-90 | >97 |
| Acetyl Chloride | This compound | Ethyl 5-acetamido-2-fluorobenzoate | 2 | 90-98 | >99 |
PARP-1 Signaling Pathway in DNA Repair
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of drug candidates. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel CSF-1R and PARP inhibitors. The inherent properties of the fluorinated aminobenzoate scaffold offer significant potential for the development of next-generation targeted therapies in oncology and other disease areas. Further exploration of the diverse chemical transformations possible with this building block is encouraged to unlock its full potential in drug discovery.
Application Notes and Protocols: Synthesis of Vandetanib, a Kinase Inhibitor, Utilizing Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Vandetanib, a potent kinase inhibitor, using Ethyl 5-Amino-2-fluorobenzoate as a key starting material. Vandetanib is a multi-target inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases, which are crucial mediators of tumor growth, proliferation, and angiogenesis.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted benzene ring provides a scaffold that can be readily modified to interact with the ATP-binding sites of various kinases. The fluorine substituent can enhance binding affinity and improve metabolic stability, while the amino group offers a reactive handle for the construction of more complex heterocyclic systems, such as the quinazoline core found in many EGFR and VEGFR inhibitors. This document outlines the synthetic route from this compound to Vandetanib, providing detailed experimental procedures and relevant data.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and activity of Vandetanib.
| Parameter | Value | Kinase Target(s) | Reference |
| Overall Yield | 7% (over 9 steps) | N/A | [1] |
| IC₅₀ (VEGFR2) | 40 nM | VEGFR2 | [2] |
| IC₅₀ (EGFR) | 500 nM | EGFR | [2] |
| IC₅₀ (RET) | 100 nM | RET | [2] |
Experimental Protocols
The synthesis of Vandetanib from this compound can be conceptualized in two main stages:
-
Hydrolysis of this compound to 5-Amino-2-fluorobenzoic acid.
-
Multi-step synthesis of Vandetanib from 5-Amino-2-fluorobenzoic acid.
Protocol 1: Synthesis of 5-Amino-2-fluorobenzoic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol/water or THF/water (e.g., 3:1 v/v).
-
Add a solution of NaOH (2.0 eq) or LiOH (2.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the dropwise addition of concentrated HCl.
-
The product, 5-Amino-2-fluorobenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 2: Synthesis of Vandetanib from 5-Amino-2-fluorobenzoic acid
The following multi-step protocol is an adaptation of a reported alternative synthesis of Vandetanib.[1]
Step 1: Synthesis of 2-Fluoro-5-nitrobenzoic acid
-
Diazotize 5-Amino-2-fluorobenzoic acid followed by treatment with sodium nitrite in the presence of a copper catalyst to yield 2-Fluoro-5-nitrobenzoic acid.
Step 2: Amide Formation
-
Couple 2-Fluoro-5-nitrobenzoic acid with 4-bromo-2-fluoroaniline using a suitable coupling agent (e.g., EDC/HOBt or thionyl chloride followed by amine addition) to form the corresponding amide.
Step 3: Synthesis of the Quinazoline Core via Dimroth Rearrangement
-
The amide is cyclized to form the quinazoline core. A key step in an alternative synthesis involves a microwave-assisted Dimroth rearrangement.[1]
Step 4: Introduction of the Methoxy Group
-
The bromine atom on the quinazoline core is displaced with a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide.
Step 5: Introduction of the Side Chain
-
The fluorine atom on the aniline moiety is displaced by N-(4-bromophenyl)piperidin-4-amine.
Step 6: Final Assembly
-
The final side chain is introduced via a Suzuki or other palladium-catalyzed cross-coupling reaction to attach the piperidine moiety.
Step 7: Deprotection (if applicable)
-
If any protecting groups were used during the synthesis (e.g., a Boc group on the piperidine), they are removed in the final step. For instance, a BOC deprotection can be achieved using acidic conditions.
Visualizations
Signaling Pathways Inhibited by Vandetanib
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Workflow for Vandetanib Synthesis
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic workflow from starting material to final product.
Synthesis Pathway of Vandetanib
This diagram provides a simplified representation of the key transformations in the synthesis of Vandetanib.
References
Application Notes and Protocols for the Synthesis of Bioactive 6-Fluoro-quinazolin-4(3H)-one Scaffolds from Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a bioactive 6-fluoro-quinazolin-4(3H)-one scaffold, a privileged core structure in medicinal chemistry, starting from the readily available Ethyl 5-Amino-2-fluorobenzoate. The synthesized quinazolinone derivatives are known to exhibit significant anticancer activity through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This document offers a comprehensive guide for researchers in drug discovery and development, encompassing a detailed experimental protocol, data presentation, and visualization of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Quinazolinone scaffolds are of great interest in pharmaceutical chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][9] The introduction of a fluorine atom at the 6-position of the quinazolinone ring can enhance metabolic stability, bioavailability, and binding interactions with biological targets.[15] This protocol details a two-step synthesis of 6-fluoro-quinazolin-4(3H)-one from this compound, involving an initial hydrolysis followed by a cyclization reaction.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and biological activity of 6-fluoro-quinazolin-4(3H)-one derivatives.
Table 1: Synthesis Yield of 6-Fluoro-quinazolin-4(3H)-one
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 2-Amino-5-fluorobenzoic acid | This compound | NaOH, H₂O, HCl | ~95 |
| 2 | 6-Fluoro-quinazolin-4(3H)-one | 2-Amino-5-fluorobenzoic acid | Formamide | ~90 |
Table 2: In Vitro Anticancer Activity of Representative 6-Fluoro-quinazolin-4(3H)-one Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Fluoro-2-substituted quinazolinone | A549 (Lung Cancer) | 0.44 | [3] |
| 6-Fluoro-2-substituted quinazolinone | NCI-H460 (NSC Lung Cancer) | 0.789 | [14] |
| 6-Fluoro-2-substituted quinazolinone | MCF-7 (Breast Cancer) | Varies | [7] |
| 6-Fluoro-2-substituted quinazolinone | HCT116 (Colon Cancer) | Varies | [7] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 6-fluoro-quinazolin-4(3H)-one.
Step 1: Hydrolysis of this compound to 2-Amino-5-fluorobenzoic acid
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in deionized water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water.
-
Acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of 2-Amino-5-fluorobenzoic acid will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water.
-
Dry the product under vacuum to obtain pure 2-Amino-5-fluorobenzoic acid.
Step 2: Synthesis of 6-Fluoro-quinazolin-4(3H)-one via Niementowski Reaction
Materials:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Formamide (excess, ~4.0 eq)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Thermometer
-
Stirring apparatus
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, mix 2-Amino-5-fluorobenzoic acid with an excess of formamide.[3]
-
Heat the reaction mixture to 130°C and maintain this temperature with stirring for 4 hours.[3]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 60°C and add deionized water.
-
Continue stirring for another 30 minutes, during which a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with anhydrous ethanol to remove any remaining impurities.[3]
-
Dry the final product, 6-Fluoro-quinazolin-4(3H)-one, under vacuum.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for bioactive 6-fluoro-quinazolin-4(3H)-one.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-Amino-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 5-Amino-2-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process commencing with the Fischer esterification of 2-fluoro-5-nitrobenzoic acid to yield Ethyl 2-fluoro-5-nitrobenzoate, followed by a catalytic hydrogenation to produce the final product. This guide includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflow to aid in process understanding and scale-up.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the fluoro and amino functionalities on the phenyl ring provides unique electronic properties and opportunities for diverse chemical modifications. The protocols outlined herein are designed to be scalable for pilot plant and industrial production, focusing on efficiency, yield, and purity.
Overall Synthetic Scheme
The large-scale synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the acid-catalyzed Fischer esterification of 2-fluoro-5-nitrobenzoic acid with ethanol. The subsequent step is the catalytic hydrogenation of the resulting Ethyl 2-fluoro-5-nitrobenzoate to afford the desired this compound.
Figure 1: Overall synthetic scheme for this compound.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis of this compound, providing a clear comparison of reaction parameters and outcomes.
Table 1: Quantitative Data for the Fischer Esterification of 2-Fluoro-5-nitrobenzoic Acid
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Fluoro-5-nitrobenzoic Acid | 1.0 | eq | Starting material |
| Ethanol | 5.0 | eq | Reactant and solvent |
| Sulfuric Acid (98%) | 0.1 | eq | Catalyst |
| Toluene | 2.0 | vol | Azeotropic solvent |
| Reaction Conditions | |||
| Temperature | 110-120 | °C | Reflux temperature |
| Reaction Time | 8-12 | hours | |
| Outcome | |||
| Yield of Ethyl 2-fluoro-5-nitrobenzoate | 90-95 | % | Isolated yield |
| Purity (by HPLC) | >98 | % |
Table 2: Quantitative Data for the Catalytic Hydrogenation of Ethyl 2-fluoro-5-nitrobenzoate
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Ethyl 2-fluoro-5-nitrobenzoate | 1.0 | eq | Starting material |
| 10% Palladium on Carbon (Pd/C) | 1-2 | % w/w | Catalyst |
| Methanol | 10 | vol | Solvent |
| Reaction Conditions | |||
| Hydrogen Pressure | 50-60 | psi | |
| Temperature | 25-30 | °C | Room temperature |
| Reaction Time | 4-6 | hours | |
| Outcome | |||
| Yield of this compound | 95-99 | % | Isolated yield |
| Purity (by HPLC) | >99 | % |
Experimental Protocols
The following are detailed methodologies for the large-scale synthesis of this compound.
Step 1: Large-Scale Synthesis of Ethyl 2-fluoro-5-nitrobenzoate via Fischer Esterification
This protocol describes the acid-catalyzed esterification of 2-fluoro-5-nitrobenzoic acid with ethanol. Toluene is used as an azeotropic solvent to drive the reaction to completion by removing water.
Figure 2: Experimental workflow for Fischer Esterification.
Materials and Equipment:
-
Large-scale glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
-
2-Fluoro-5-nitrobenzoic acid
-
Anhydrous Ethanol
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Charge the reactor with 2-fluoro-5-nitrobenzoic acid (1.0 eq), ethanol (5.0 eq), and toluene (2.0 vol relative to the carboxylic acid).
-
Begin stirring and slowly add concentrated sulfuric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours, or until thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-fluoro-5-nitrobenzoate as an oil or low-melting solid.
Step 2: Large-Scale Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of the nitro group of Ethyl 2-fluoro-5-nitrobenzoate using palladium on carbon as a catalyst under a hydrogen atmosphere.
Figure 3: Experimental workflow for Catalytic Hydrogenation.
Materials and Equipment:
-
High-pressure hydrogenation reactor (autoclave) with a mechanical stirrer, pressure gauge, and temperature probe.
-
Ethyl 2-fluoro-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol
-
Celite® or another filter aid
-
Hydrogen gas source
-
Nitrogen gas source
Procedure:
-
In a suitable vessel, dissolve Ethyl 2-fluoro-5-nitrobenzoate (1.0 eq) in methanol (10 vol).
-
Carefully add 10% Palladium on Carbon catalyst (1-2% w/w of the starting material) as a slurry in a small amount of methanol to the solution.
-
Transfer the mixture to the hydrogenation reactor.
-
Seal the reactor and purge the system first with nitrogen and then with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to 50-60 psi.
-
Begin vigorous stirring and maintain the temperature at 25-30 °C.
-
Monitor the reaction by observing the hydrogen uptake and by periodic sampling for TLC or HPLC analysis. The reaction is typically complete within 4-6 hours.
-
Upon completion, stop the stirring, vent the excess hydrogen, and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a highly pure product.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and production chemists can consistently obtain high yields of the desired product with excellent purity, suitable for further use in drug discovery and development programs. The use of tabulated data and workflow diagrams facilitates a clear understanding of the process and aids in successful implementation at a larger scale.
Application Notes and Protocols for Monitoring Reactions with Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Ethyl 5-Amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate tracking of reactant consumption, product formation, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC is a robust and widely used technique for monitoring the progress of reactions involving this compound, such as acylation or amide bond formation. It allows for the separation and quantification of the starting material, intermediates, products, and byproducts.
Application Note: Monitoring the Acylation of this compound
This method is suitable for monitoring the acylation of the primary amine group of this compound. The separation is achieved on a C18 stationary phase with UV detection.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of a 50:50 mixture of water and acetonitrile). This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and the expected product at a known concentration (e.g., 1 mg/mL) in the same solvent used for sample dilution.
-
Create a series of calibration standards by diluting the stock solutions to bracket the expected concentration range in the reaction samples.
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Monitor the chromatograms for the peaks corresponding to the starting material and the product. The retention time will be specific to the compounds under the given conditions.
-
Quantify the concentration of the reactant and product at each time point by comparing the peak areas to the calibration curve.
-
Figure 1: HPLC Monitoring Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities in the starting material or those formed during the reaction. For non-volatile compounds or those with poor chromatographic performance, derivatization is often necessary.
Application Note: Analysis of Volatile Impurities
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound or its reaction mixtures. Derivatization with an agent like ethyl chloroformate can be employed to improve the volatility and chromatographic properties of the analytes.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| GC Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the sample (or a dried aliquot of the reaction mixture) into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of ethyl chloroformate and vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of chloroform. Vortex and centrifuge.
-
Carefully transfer the lower organic layer to a clean vial for GC-MS analysis.
-
-
Analysis:
-
Inject 1 µL of the prepared organic layer into the GC-MS system.
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, prepare calibration standards of known impurities and derivatize them using the same procedure.
-
Figure 2: GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis with derivatization.
In-situ Fourier Transform Infrared (FT-IR) Spectroscopy for Real-Time Monitoring
In-situ FT-IR spectroscopy allows for the real-time monitoring of functional group changes directly in the reaction vessel, providing valuable kinetic and mechanistic information without the need for sampling.
Application Note: Monitoring Amide Bond Formation
When this compound undergoes acylation to form an amide, the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide carbonyl (C=O) and N-H stretching vibrations can be monitored.
Table 3: In-situ FT-IR Monitoring Parameters
| Parameter | Typical Range/Value |
| Probe Type | Attenuated Total Reflectance (ATR) with Diamond or Silicon crystal |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans per Spectrum | 128 |
| Data Collection Interval | 1-5 minutes |
Experimental Protocol: In-situ FT-IR Monitoring
-
Setup:
-
Insert the in-situ FT-IR probe into the reaction vessel, ensuring the ATR crystal is fully submerged in the reaction mixture.
-
Collect a background spectrum of the initial reaction mixture before initiating the reaction.
-
-
Monitoring:
-
Start the reaction (e.g., by adding the acylating agent).
-
Begin collecting spectra at regular intervals.
-
Monitor the key vibrational bands in real-time. For the acylation of this compound, this would include:
-
Decrease in the N-H stretching bands of the primary amine (typically around 3400-3300 cm⁻¹).
-
Increase in the amide C=O stretching band (typically around 1680-1630 cm⁻¹).
-
Increase in the amide N-H stretching band (typically around 3300 cm⁻¹).
-
-
-
Data Analysis:
-
Plot the absorbance of the characteristic peaks against time to generate reaction profiles.
-
This data can be used to determine reaction kinetics, endpoints, and identify the formation of any unexpected intermediates.
-
Figure 3: Logical Flow of In-situ FT-IR Monitoring
Caption: Logical flow for in-situ FT-IR reaction monitoring.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Specific Monitoring
The presence of a fluorine atom in this compound provides a unique handle for ¹⁹F NMR spectroscopy. This technique is highly sensitive and offers a wide chemical shift range, making it excellent for monitoring reactions with minimal interference from other sample components.
Application Note: Tracking the Conversion of this compound
Changes in the electronic environment around the fluorine atom upon reaction will result in a change in its chemical shift in the ¹⁹F NMR spectrum. This allows for direct and quantitative monitoring of the consumption of the starting material and the formation of the fluorinated product.
Table 4: ¹⁹F NMR Spectroscopy Parameters
| Parameter | Typical Value |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) |
| Pulse Program | Standard one-pulse with proton decoupling |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus of interest |
| Number of Scans | 16 or higher for good signal-to-noise |
| Internal Standard | An inert fluorinated compound (e.g., trifluorotoluene) |
Experimental Protocol: ¹⁹F NMR Monitoring
-
Sample Preparation:
-
At each time point, a sample is taken from the reaction mixture.
-
The sample is diluted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A known amount of an internal standard is added for quantification.
-
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
The spectrum will show a signal for the fluorine atom in this compound and a new signal for the fluorine atom in the product at a different chemical shift.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
The relative integrals can be used to determine the concentration of each species and calculate the reaction conversion.
-
Figure 4: ¹⁹F NMR Monitoring Experimental Workflow
Caption: Workflow for ¹⁹F NMR-based reaction monitoring.
By employing these analytical methods, researchers and drug development professionals can gain a comprehensive understanding of reactions involving this compound, leading to optimized reaction conditions, improved yields, and higher purity of the final products.
Application Notes and Protocols for the Purification of Ethyl 5-Amino-2-fluorobenzoate via Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of Ethyl 5-Amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. The protocols herein describe various crystallization techniques, including cooling, anti-solvent, and slurry crystallization, to effectively remove common process-related impurities. This guide is intended to provide a comprehensive framework for developing robust and scalable purification processes.
Introduction
This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of impurities, such as starting materials, by-products from side reactions, and degradation products, can adversely affect the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a selected solvent system.
The choice of an appropriate crystallization method and solvent system is paramount for achieving high purity and yield. This document outlines systematic approaches to solvent screening and the implementation of three common crystallization techniques for the purification of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for developing an effective crystallization process.
| Property | Value |
| Chemical Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 78-82 °C |
| Boiling Point | Approx. 314 °C at 760 mmHg[1] |
| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexanes) and water.[2] |
Common Impurities in Synthesis
The purification strategy should be designed to effectively remove impurities commonly associated with the synthesis of this compound. These can include:
-
Unreacted Starting Materials: e.g., 5-Amino-2-fluorobenzoic acid, ethanol.
-
By-products: From incomplete reactions or side reactions, such as isomers or over-alkylated products.
-
Reagents and Catalysts: Residual acids or bases used in the synthesis.
-
Degradation Products: Formed during the reaction or subsequent work-up.
Crystallization Techniques and Protocols
Solvent Screening
A preliminary solvent screen is crucial for identifying suitable solvent systems. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile, and water) in 0.2 mL increments at room temperature, agitating after each addition.
-
Observe the solubility at room temperature. A good solvent will not fully dissolve the compound at this stage.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point and continue adding solvent until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Table 1: Representative Solubility Data for this compound
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 70°C ( g/100 mL) | Comments |
| Ethanol | 8.5 | 45.2 | Suitable for cooling crystallization. |
| Isopropanol | 5.1 | 38.7 | Good potential for cooling crystallization. |
| Ethyl Acetate | 12.3 | 55.8 | High solubility, may require lower cooling temperatures. |
| Toluene | 3.2 | 25.1 | Suitable, may be used in combination with an anti-solvent. |
| Acetone | 25.6 | > 60 | Too soluble for effective cooling crystallization alone. |
| Hexanes | < 0.1 | 0.5 | Potential as an anti-solvent. |
| Water | < 0.1 | 0.2 | Effective as an anti-solvent. |
Note: The data presented in this table is representative and should be confirmed experimentally.
Cooling Crystallization Protocol
This technique is suitable when a solvent has been identified that shows a significant difference in the solubility of the compound at high and low temperatures. Ethanol is often a good starting point for aminobenzoate derivatives.
Experimental Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be performed quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Table 2: Representative Data for Cooling Crystallization
| Parameter | Value |
| Starting Material Purity | 95.0% (by HPLC) |
| Solvent | Ethanol |
| Initial Concentration | 40 g / 100 mL at 75°C |
| Cooling Profile | 75°C to 20°C over 2 hours, then 0-5°C for 1 hour |
| Final Purity | > 99.5% (by HPLC) |
| Yield | 85-90% |
Anti-Solvent Crystallization Protocol
This method is useful when the product is highly soluble in a solvent at room temperature, or when cooling crystallization provides a low yield. It involves the addition of a miscible "anti-solvent" in which the compound is insoluble, to a solution of the compound in a "good" solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or hexanes) to the stirred solution until the solution becomes slightly turbid, indicating the onset of crystallization.
-
Crystal Growth: If turbidity persists, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature to promote the growth of larger crystals.
-
Cooling: Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Table 3: Representative Data for Anti-Solvent Crystallization
| Parameter | Value |
| Starting Material Purity | 95.0% (by HPLC) |
| Solvent System | Acetone (solvent) / Water (anti-solvent) |
| Solvent/Anti-solvent Ratio | Approx. 1:2 (v/v) |
| Temperature | 20-25°C |
| Final Purity | > 99.0% (by HPLC) |
| Yield | 90-95% |
Visualized Experimental Workflows
Caption: Workflow for Cooling Crystallization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for Ethyl 5-Amino-2-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amide coupling of Ethyl 5-Amino-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my amide coupling reaction with this compound?
A1: Low yields are common when working with electron-deficient anilines like this compound. The primary reason is the reduced nucleophilicity of the amine due to the electron-withdrawing effects of the fluorine atom and the ester group.[1][2] Other contributing factors can include suboptimal reaction conditions, inadequate activation of the carboxylic acid, or the presence of moisture.[3]
Q2: What are the most effective coupling reagents for this type of reaction?
A2: For challenging couplings involving electron-deficient anilines, more potent coupling reagents are often required. While standard reagents like EDC/HOBt can be effective, uronium/aminium salt-based reagents such as HATU, HBTU, and PyBOP are generally more efficient.[2][4] The choice of reagent can significantly impact reaction rate and yield.
Q3: How can I minimize side reactions during the coupling process?
A3: A common side reaction with carbodiimide coupling agents is the formation of an unreactive N-acylurea.[3] With uronium reagents like HATU, a potential side reaction is the formation of a guanidinium byproduct if the amine reacts directly with the coupling reagent.[5] To minimize these, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[1] Ensuring anhydrous reaction conditions is also critical to prevent hydrolysis of the activated carboxylic acid intermediate.[3]
Q4: What are the recommended solvents and bases for this reaction?
A4: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are commonly used.[6][7] The choice of base is also important. Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are preferred to minimize side reactions.[6][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Cause: Insufficient activation of the carboxylic acid.
-
Cause: Low nucleophilicity of this compound.
-
Solution: Increase the reaction temperature or prolong the reaction time. However, monitor for potential degradation of starting materials or products. Consider converting the carboxylic acid to a more reactive acyl fluoride.[6]
-
-
Cause: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Cause: Suboptimal reaction conditions.
-
Solution: Screen different solvents and bases to find the optimal combination for your specific substrates. A solvent screen could include DMF, DCM, and ACN, while bases could include DIPEA and triethylamine.[6]
-
Issue 2: Presence of Unreacted Starting Materials
Possible Causes & Solutions
-
Cause: Incomplete reaction.
-
Solution: As with low yield, consider increasing the reaction time, temperature, or using a more potent coupling reagent.[3] Check the stoichiometry of your reagents; a slight excess of the carboxylic acid and coupling reagent may be beneficial.
-
-
Cause: Deactivation of the coupling reagent.
-
Solution: Ensure the coupling reagent has not degraded due to improper storage. Carbodiimides like EDC are particularly sensitive to moisture.[3]
-
Issue 3: Formation of Impurities
Possible Causes & Solutions
-
Cause: N-acylurea formation (with carbodiimides).
-
Solution: Additives like HOBt or OxymaPure can suppress this side reaction.[1]
-
-
Cause: Guanidinylation of the amine (with uronium reagents).
-
Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound.[1]
-
-
Cause: Racemization (if the carboxylic acid is chiral).
Data Presentation
Table 1: Comparison of Coupling Reagents for Electron-Deficient Anilines
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Temp. (°C) | Reported Yields | Reference |
| HATU | - | DIPEA | DMF | 5 - 24 | 23 | 38% - Good | [2][6] |
| EDC | HOBt/DMAP | DIPEA | ACN | 42 | 23 | 72% | [2] |
| BOPCl | Et3N | CH2Cl2 | - | 23 | 28% | [2] | |
| DCC | HOBt/DMAP | DIPEA | ACN | 42 | 23 | 51% | [2] |
Table 2: Recommended Reagent Stoichiometry (General Guidance)
| Reagent | Equivalents |
| Carboxylic Acid | 1.0 |
| This compound | 1.0 - 1.2 |
| Coupling Reagent (e.g., HATU, EDC) | 1.1 - 1.5 |
| Additive (e.g., HOBt) | 1.1 - 1.5 |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 - 1.5 equivalents) and DIPEA (2.0 - 3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.[1]
-
Amine Addition: Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of Ethyl 5-Amino-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Ethyl 5-Amino-2-fluorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts observed in the synthesis of this compound via Fischer Esterification?
A1: While the direct esterification of 5-Amino-2-fluorobenzoic acid with ethanol is a relatively straightforward reaction, several byproducts and impurities can arise. These can originate from the starting materials or form during the reaction itself.
-
Unreacted Starting Material: The most common impurity is the unreacted 5-Amino-2-fluorobenzoic acid. The Fischer esterification is a reversible reaction, and if the equilibrium is not sufficiently shifted towards the product side, a significant amount of the starting carboxylic acid may remain.
-
Dimerization/Amide Formation: Although less common under acidic conditions, the amino group of one molecule of 5-Amino-2-fluorobenzoic acid or its ethyl ester can potentially react with the carboxylic acid of another molecule to form an amide-linked dimer.
-
Byproducts from Starting Material Synthesis: Impurities present in the starting 5-Amino-2-fluorobenzoic acid can be carried through the esterification process. A potential impurity from the synthesis of the parent acid is the isomeric 3-fluoro-2-nitrobenzoic acid, which upon reduction would yield 3-fluoro-2-aminobenzoic acid.[1] Its corresponding ethyl ester could be present as an isomeric impurity.
-
Tar-like Substances: Overheating or prolonged reaction times can lead to the formation of polymeric, tar-like substances, which can complicate purification.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in Fischer esterification are a common issue, often related to the reversible nature of the reaction.
-
Insufficient Removal of Water: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the reactants.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol (ethanol) to drive the equilibrium towards the product. The use of a drying agent, such as molecular sieves, can also be effective.
-
-
Inefficient Catalysis: An inadequate amount or inactive catalyst will result in a slow reaction and incomplete conversion.
-
Solution: Ensure the use of a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The catalyst should be fresh and anhydrous.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short.
-
Solution: Ensure the reaction is heated to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Q3: I am observing a colored impurity in my final product. What is the likely cause and how can I remove it?
A3: The appearance of color, often yellow or brown, can be due to several factors.
-
Oxidation of the Amino Group: The amino group on the aromatic ring is susceptible to oxidation, which can lead to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification by column chromatography or recrystallization can often remove these colored byproducts.
-
-
Formation of Tar-like Byproducts: As mentioned previously, high temperatures can lead to the formation of dark, tarry substances.
-
Solution: Maintain strict temperature control and avoid overheating the reaction mixture. Rapid cooling after the reaction is complete can also help minimize the formation of these impurities.
-
Quantitative Data on Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.
| Parameter | Impact on Yield | Impact on Purity | Recommendations |
| Reaction Temperature | Increases with temperature up to reflux | High temperatures can lead to tar formation, decreasing purity | Maintain a steady reflux temperature. Avoid excessive heating. |
| Reaction Time | Increases with time until equilibrium is reached | Prolonged times can increase byproduct formation | Monitor the reaction by TLC or HPLC to determine the optimal time. |
| Ethanol to Acid Ratio | Increases significantly with a larger excess of ethanol | Generally improves purity by driving the reaction to completion | Use a large excess of ethanol (e.g., 5-10 equivalents or as the solvent). |
| Catalyst Loading | Increases with higher catalyst concentration | Excessive acid can promote side reactions and charring | Use a catalytic amount (e.g., 5-10 mol%) of a strong acid. |
| Water Removal | Significantly increases yield | Improves purity by minimizing hydrolysis of the ester | Use a Dean-Stark trap or other methods for water removal. |
Experimental Protocols
Representative Protocol for Fischer Esterification of 5-Amino-2-fluorobenzoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2-fluorobenzoic acid (1.0 eq).
-
Addition of Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq or to serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main reaction and potential byproduct formation pathways.
Caption: Troubleshooting workflow for low product purity.
References
Troubleshooting low yields in Suzuki coupling with Ethyl 5-Amino-2-fluorobenzoate
Technical Support Center: Suzuki Coupling of Ethyl 5-Amino-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to low yields in Suzuki coupling reactions involving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows little to no conversion of the starting materials. What are the most common causes?
A1: Complete reaction failure or very low conversion is often traced back to fundamental components of the reaction setup. The primary areas to investigate are the catalyst activity, the reaction atmosphere, and the quality of your reagents.
-
Inactive Catalyst: The active catalytic species is Palladium(0)[1][2]. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to begin the catalytic cycle[2]. This reduction can sometimes be inefficient[2]. Furthermore, some catalysts can degrade over time if not stored properly[2][3].
-
Solution: Use a fresh, high-quality catalyst. Consider using modern, air-stable precatalysts like Buchwald G3 or G4 palladacycles, which are designed for the efficient generation of the active Pd(0) species[2]. To test your current catalyst's activity, run a simple, well-established Suzuki reaction with reliable substrates, such as bromobenzene and phenylboronic acid[2].
-
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state[1].
-
Solution: It is critical to rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process[1]. Techniques include sparging the solvent with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles for maximum oxygen removal[1]. Ensure all glassware is flame-dried or oven-dried to remove adsorbed moisture and air[1].
-
-
Poor Reagent Quality: The purity and stability of your reagents are paramount.
-
Aryl Halide: While the C-F bond is present, Suzuki couplings are typically performed at a C-Br or C-I bond, which should be present on your other coupling partner. The reactivity order is I > Br > OTf >> Cl[3]. Ensure your halide has not degraded.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation (hydrolysis back to the arene) and the formation of unreactive cyclic anhydrides called boroxines[2].
-
Solution: Use fresh, high-purity boronic acid. For improved stability, consider using a boronic ester, such as a pinacol (BPin) or MIDA ester, which are more robust against protodeboronation[2][4][5].
-
Q2: I am observing significant consumption of my starting materials, but the yield of the desired product is still low. What side reactions could be occurring?
A2: When starting materials are consumed without forming the desired product, side reactions are the likely culprit. For Suzuki couplings, the most common side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond from a proton source (like water)[2][4]. This removes the boronic acid from the productive catalytic cycle. Electron-deficient boronic acids are particularly susceptible[3].
-
Mitigation:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents[4]. While some protocols use aqueous bases, minimizing water can prevent this side reaction[5].
-
Choose the Right Base: Use milder bases like KF, K₃PO₄, or Cs₂CO₃[3][5].
-
Use Boronic Esters: Pinacol or MIDA esters are more stable and less prone to protodeboronation[4][5].
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II)[1][6].
-
Dehalogenation: This involves the replacement of the halide on your coupling partner with a hydrogen atom. This can be caused by impurities in reagents or side reactions with the solvent or base[7].
-
Mitigation: Ensure high purity of all reagents and solvents. A change in ligand, catalyst, or base may be necessary if dehalogenation is a persistent issue[7].
-
Q3: How does the amine group on this compound specifically complicate the reaction?
A3: The presence of the amino group on the aniline ring introduces specific challenges, primarily catalyst inhibition.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center[7][8][9]. This coordination can inhibit the catalyst by blocking the sites needed for the catalytic cycle, leading to deactivation and low yields[7][8].
-
Mitigation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[1]. These bulky ligands can help prevent the aniline substrate from coordinating as strongly to the palladium center.
-
Increase Catalyst Loading: Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition[5].
-
Protecting Groups: While less ideal, temporarily protecting the amine group (e.g., as a carbamate) can be a strategy if other methods fail[10].
-
-
Frequently Asked Questions (FAQs)
Q: How can I be sure my palladium catalyst is active? A: Test it with a known, reliable reaction. A standard test coupling, such as between bromobenzene and phenylboronic acid using your catalyst, should proceed with high yield. If this simple reaction fails, your catalyst is likely inactive[2].
Q: My boronic acid is several months old. Can I still use it? A: Boronic acids can degrade on storage[2]. It is best to check the purity by NMR. If you observe significant impurities or signs of protodeboronation, it is better to use a fresh batch. To avoid this issue in the future, consider converting the boronic acid to a more stable pinacol ester, which has a much longer shelf life[5].
Q: What is the most effective way to degas my reaction solvent? A: For most applications, sparging (bubbling) an inert gas like argon or nitrogen through the solvent for 15-30 minutes is sufficient. For highly sensitive reactions, performing three "freeze-pump-thaw" cycles is the most rigorous method to remove dissolved oxygen[1].
Q: Will the fluoro and ester groups on my substrate interfere with the reaction? A: Generally, fluoro and ester groups are well-tolerated in Suzuki couplings and are unlikely to be the primary cause of low yields. The electron-withdrawing nature of these groups can influence the electronic properties of the aromatic ring, but the main challenge with this substrate remains the coordinating amino group[7].
Data Presentation
Optimizing a Suzuki coupling reaction often requires screening various components. The tables below summarize typical conditions and their effects on analogous reactions involving challenging substrates.
Table 1: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of Aryl Amines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 20-50 | [11] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 70-95 | [1][12] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 60-85 | [13] |
| XPhos-G3 (2) | - | K₃PO₄ | t-AmylOH | 100 | 80-98 | [2][14] |
Yields are representative and highly dependent on the specific substrates.
Table 2: Effect of Different Bases on Suzuki Coupling Yields
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Na₂CO₃ (2) | DME/H₂O | 85 | 40-70 | Common, but can be less effective for challenging substrates. |
| K₂CO₃ (2) | Toluene/H₂O | 100 | 50-80 | A slightly stronger and often more effective inorganic base.[15] |
| K₃PO₄ (2-3) | 1,4-Dioxane | 100 | 75-95 | Strong, non-nucleophilic base; often provides excellent results, especially with bulky ligands.[3][12] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | 100 | 80-98 | Highly effective but more expensive; often used when other bases fail.[1][13] |
Yields are representative and highly dependent on the specific substrates and catalyst system used.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound Derivative
This protocol provides a robust starting point and may require optimization. It assumes the coupling partner is an aryl bromide.
Materials:
-
This compound derivative (with a halide for coupling) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)[5]
-
Palladium Precatalyst (e.g., XPhos-G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0 eq)[12]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the this compound derivative (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), and the base (2.0 mmol)[16].
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment[3].
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL) via syringe[3][16].
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[3].
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. To remove palladium residues, you can filter the organic layer through a pad of Celite[3][5].
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel[3].
Visualizations
Below are diagrams illustrating key logical and chemical processes relevant to troubleshooting the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Removal of impurities from Ethyl 5-Amino-2-fluorobenzoate reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from Ethyl 5-Amino-2-fluorobenzoate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent synthesis route is the reduction of Ethyl 2-fluoro-5-nitrobenzoate. Consequently, the most common impurities include:
-
Unreacted Starting Material: Ethyl 2-fluoro-5-nitrobenzoate.
-
Incomplete Reduction Intermediates: Such as the corresponding nitroso and hydroxylamine species. These are often unstable and can lead to colored impurities.[1]
-
Side-Reaction Byproducts: Dehalogenated products (Ethyl 5-aminobenzoate) can form, especially when using certain reducing agents like tin and HCl.[2] Other side reactions may lead to the formation of azoxy, azo, or hydrazo compounds, particularly under alkaline conditions.[2]
Q2: What is the recommended primary method for purifying crude this compound?
A2: For most applications, recrystallization is a highly effective and scalable first-pass purification method. It is particularly good at removing less polar impurities and residual starting material. For stubborn impurities or when very high purity (>99.5%) is required, flash column chromatography is the preferred method.
Q3: My final product is a yellow or brownish solid/oil instead of the expected off-white solid. What causes this discoloration?
A3: Discoloration is typically caused by trace amounts of oxidized impurities or intermediates from the nitro group reduction.[2] Incomplete reduction products or air oxidation of the aromatic amine can form highly colored species. These can often be removed via recrystallization with a small amount of activated carbon or by column chromatography.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their characteristic peaks are known and resolved from the product signals.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.
Troubleshooting Guide
Problem: My TLC plate shows multiple spots after the reaction is complete.
-
Possible Cause 1: Incomplete Reaction. The spot corresponding to the starting material (Ethyl 2-fluoro-5-nitrobenzoate) is still visible.
-
Solution: Extend the reaction time or increase the equivalents of the reducing agent. Ensure the reaction temperature is appropriate and that the catalyst (if used) is active. Completion of the reaction can often be monitored by the disappearance of the water-insoluble nitro compound into the acidic aqueous phase (as its amine salt).[2]
-
-
Possible Cause 2: Formation of Byproducts. Additional spots that do not correspond to the starting material or product are visible.
-
Solution: These are likely side-products from the reaction. Proceed to a purification step. Column chromatography is generally most effective at separating multiple components with different polarities.[4] Optimize the mobile phase to achieve good separation between the product and impurity spots on an analytical TLC plate before attempting a preparative column.
-
Problem: The product fails to crystallize during recrystallization.
-
Possible Cause 1: Presence of "Oily" Impurities. Certain impurities can act as crystallization inhibitors.
-
Solution: Attempt to remove the impurities using a different technique. Run the material through a short plug of silica gel with a suitable solvent (e.g., 20% ethyl acetate in hexane) to remove non-polar impurities, then re-attempt crystallization.
-
-
Possible Cause 2: Incorrect Solvent System. The chosen solvent may be too good a solvent, even when cold.
-
Solution: Use a binary solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate or ethanol) and slowly add a poor solvent (anti-solvent) like hexane or heptane until persistent turbidity is observed.[4][5] Gently warm to redissolve, then allow to cool slowly.
-
-
Possible Cause 3: Supersaturation. The solution is supersaturated, and crystallization has not been initiated.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of pure product if available.
-
Problem: The yield after column chromatography is very low.
-
Possible Cause 1: Product is Co-eluting with an Impurity. Poor separation on the column leads to the discarding of mixed fractions, thus lowering the yield.
-
Solution: Optimize the mobile phase polarity. A less polar eluent will increase the retention time of all compounds and may improve separation. Gradient elution can also be effective.[6]
-
-
Possible Cause 2: Irreversible Adsorption on Silica Gel. Amines can sometimes bind strongly to the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the recovery of the amine product.
-
Data Presentation
Table 1: Common Impurities & Analytical Characteristics
| Impurity Name | Structure | Typical TLC Rf (20% EtOAc/Hexane) | Key ¹H NMR Signal |
| Product: this compound | C₉H₁₀FNO₂ | ~0.40 | Broad singlet ~4.0-4.5 ppm (NH₂) |
| Starting Material: Ethyl 2-fluoro-5-nitrobenzoate | C₉H₈FNO₄ | ~0.65 | Multiplet ~8.5 ppm (proton ortho to NO₂) |
| Dehalogenated Impurity: Ethyl 5-aminobenzoate | C₉H₁₁NO₂ | ~0.35 | Signals lack fluorine coupling |
Table 2: Starting Parameters for Purification Methods
| Method | Parameter | Recommended Starting Condition |
| Recrystallization | Solvent System | Ethyl Acetate / Hexane or Ethanol / Water |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of 5% to 30% Ethyl Acetate in Hexane | |
| Eluent Modifier | Optional: 0.5% Triethylamine (Et₃N) |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimum volume of a boiling solvent (e.g., ethyl acetate).
-
Dissolution: Transfer the bulk of the crude material to an appropriately sized Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation and gives the product an Rf value of approximately 0.3-0.4. A common starting point is 15-20% ethyl acetate in hexane.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure. Begin collecting fractions. The polarity of the eluent can be increased gradually (gradient elution) to speed up the elution of the product after less polar impurities have been washed off.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Reaction scheme for this compound and key impurity formation.
Caption: General workflow for the purification and analysis of the final product.
Caption: Decision tree for troubleshooting common purification challenges.
References
Improving the regioselectivity of reactions with Ethyl 5-Amino-2-fluorobenzoate
Welcome to the technical support center for Ethyl 5-Amino-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Understanding Regioselectivity with this compound
The regiochemical outcome of reactions with this compound is primarily governed by the electronic effects of its three substituents on the aromatic ring: the strongly activating ortho-, para-directing amino group (-NH₂), the deactivating but ortho-, para-directing fluoro group (-F), and the deactivating meta-directing ethyl ester group (-COOEt). The powerful activating effect of the amino group at C5 makes the ortho positions (C4 and C6) the most nucleophilic and thus the most likely sites for electrophilic attack.
Figure 1: Directing Influences on this compound
Caption: A summary of the electronic effects of the substituents on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites for electrophilic aromatic substitution on this compound?
A1: Due to the strong activating and directing effect of the amino group at the C5 position, electrophilic substitution is most likely to occur at the positions ortho to it, which are the C4 and C6 positions. The fluorine atom at C2 also directs to the C6 position, further enhancing its reactivity. The C3 position is a potential site for substitution, influenced by the ortho-directing effect of the fluorine and the meta-directing effect of the ester group. However, this is generally less favored compared to C4 and C6.
Q2: I am getting a mixture of isomers during my electrophilic substitution reaction. How can I improve the regioselectivity?
A2: Obtaining a mixture of isomers is a common issue due to the multiple directing influences on the ring. To improve regioselectivity, consider the following strategies:
-
Protect the Amino Group: The strong activating effect of the amino group can be modulated by protecting it, for example, through acylation to form an amide. An amide group is still an ortho-, para-director but is less activating than a free amino group, which can lead to more controlled and selective substitution.
-
Modify Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product. Using milder reagents can also help to avoid over-reactivity and the formation of multiple products.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to find the optimal conditions for your specific reaction.
Q3: Can I selectively perform a reaction at the amino group without affecting the aromatic ring?
A3: Yes, the amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. To favor reaction at the amino group over electrophilic substitution on the ring, you should use reaction conditions that are not conducive to aromatic substitution. For example, in amide coupling, the use of a coupling agent in an aprotic solvent at room temperature will selectively form an amide at the amino group.
Q4: How can I perform a Sandmeyer reaction on this compound?
A4: The Sandmeyer reaction allows for the conversion of the amino group into a variety of other functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate. A general procedure involves dissolving the this compound in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooling it to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt. This intermediate is then reacted with the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to yield the desired product.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
Problem: My reaction is producing a mixture of C4, C6, and other isomers, and the yield of my desired product is low.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting poor regioselectivity in electrophilic aromatic substitution.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Reactivity of the Amino Group | The strong electron-donating nature of the amino group over-activates the ring, leading to multiple substitutions. Solution: Protect the amino group as an acetamide. This reduces its activating strength and can improve selectivity. |
| Harsh Reaction Conditions | High temperatures and strong electrophiles can lead to a loss of selectivity. Solution: Lower the reaction temperature and use a milder electrophilic reagent (e.g., NBS for bromination instead of Br₂). |
| Solvent Effects | The solvent can influence the stability of the intermediates and the transition states, affecting the product ratio. Solution: Experiment with solvents of varying polarity (e.g., acetic acid, DMF, chlorinated solvents). |
Table 1: Hypothetical Regioselectivity in Bromination under Various Conditions
| Reaction Conditions | Protecting Group | Temperature | C4-Br (%) | C6-Br (%) | Other (%) |
| Br₂/FeBr₃, CCl₄ | None | 25°C | 40 | 50 | 10 |
| NBS, CH₃CN | None | 0°C | 55 | 40 | 5 |
| Br₂/AcOH | Acetyl | 25°C | 75 | 20 | 5 |
Note: This data is illustrative and the actual results may vary.
Issue 2: Low Yield in Amide Coupling Reactions
Problem: The amide bond formation between this compound and my carboxylic acid is inefficient.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in amide coupling reactions.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | The chosen coupling reagent may not be effective for your specific substrates. Solution: Screen a variety of coupling reagents such as HATU, HOBt/EDC, or T3P. |
| Steric Hindrance | Either the carboxylic acid or the aniline may be sterically hindered, slowing down the reaction. Solution: Increase the reaction temperature or use a less sterically hindered coupling reagent. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent. Solution: Use a more suitable solvent like DMF or NMP, or gently heat the reaction mixture. |
| Incorrect Stoichiometry or Base | The amounts of coupling reagent, base, or reactants may not be optimal. Solution: Typically, a slight excess of the carboxylic acid and coupling reagent is used. The choice and amount of base (e.g., DIPEA, triethylamine) can also be critical and may require optimization. |
Experimental Protocols
Protocol 1: Protection of the Amino Group (Acetylation)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, pyridine (1.2 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
Protocol 2: Electrophilic Bromination at the C4 Position (with Protected Amine)
-
To a solution of N-acetylated this compound (1.0 eq) in a suitable solvent like acetic acid or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-brominated product.
Protocol 3: Deprotection of the Acetyl Group
-
Dissolve the N-acetylated compound in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a mild acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the deprotected amine.
Protocol 4: Diazotization and Sandmeyer Reaction (Example: Bromination)
-
Dissolve this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 5-Amino-2-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up procedures for common reactions involving Ethyl 5-Amino-2-fluorobenzoate.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during the work-up of reactions such as acylations, Suzuki couplings, and quinazolinone synthesis starting from this compound.
Acylation Reactions
Q1: I've performed an acylation on the amino group of this compound, but I'm getting a low yield of my desired N-acylated product. What are the common causes and how can I improve my work-up?
A1: Low yields in acylation reactions of this compound can often be attributed to several factors during the reaction and work-up. Here are some common issues and troubleshooting steps:
-
Incomplete Reaction: The amino group of this compound is nucleophilic, but its reactivity can be influenced by the electron-withdrawing fluorine atom. Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Side Reactions: Over-acylation or side reactions with the solvent can occur. Using a non-nucleophilic solvent and controlling the stoichiometry of your acylating agent is crucial.
-
Hydrolysis of the Ethyl Ester: The ethyl ester group is sensitive to both acidic and basic conditions, which can lead to hydrolysis to the corresponding carboxylic acid during work-up.[1]
-
Basic Work-up: Avoid strong bases like sodium hydroxide for extended periods. If a basic wash is necessary to remove unreacted acid chlorides or anhydrides, use a milder base like sodium bicarbonate and perform the wash quickly at a low temperature.
-
Acidic Work-up: Similarly, prolonged exposure to strong acids can catalyze ester hydrolysis. Use dilute acid for washes and minimize contact time.
-
-
Product Solubility: The N-acylated product may have different solubility properties compared to the starting material. Ensure you are using an appropriate extraction solvent. A solvent screen with small aliquots can be beneficial.
-
Purification Issues: The product may be difficult to separate from starting material or byproducts.
-
Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is recommended. A gradient elution with hexanes and ethyl acetate is a good starting point.
-
Experimental Protocol: General Acylation and Work-up
A general procedure for the acylation of an aniline involves dissolving the aniline and a base (like potassium carbonate) in a dry solvent (e.g., dichloromethane). The acylating agent (e.g., chloroacetyl chloride) is added dropwise at a low temperature (0 °C).[2] The reaction is then stirred at room temperature for several hours.
Work-up Procedure:
-
Upon reaction completion (monitored by TLC), the excess solvent is removed under reduced pressure.
-
The resulting solid is washed with water to remove the base and any water-soluble byproducts.
-
The crude product can then be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.[2]
Suzuki Coupling Reactions
Q2: I am attempting a Suzuki coupling with an N-protected derivative of this compound (as an aryl halide or triflate), but the reaction is sluggish and gives a low yield. What are the key parameters to optimize in the work-up?
A2: Suzuki couplings with electron-deficient anilines can be challenging. The success of the reaction and subsequent work-up depends on several factors:
-
Catalyst and Ligand Choice: Electron-rich and sterically hindered phosphine ligands are often necessary for coupling with electron-deficient aryl halides.[1]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[1]
-
Solvent System: Anhydrous, degassed aprotic polar solvents like dioxane or THF are commonly used.[1] The exclusion of oxygen is critical to prevent catalyst deactivation.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to reduced yields. Using anhydrous conditions and avoiding unnecessarily long reaction times can help mitigate this.
-
Work-up Procedure:
-
After cooling the reaction, it is typically quenched with water.
-
The product is then extracted into an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified, usually by silica gel chromatography.
-
Quinazolinone Synthesis
Q3: I am trying to synthesize a quinazolinone from this compound. What are some common issues during the work-up of this cyclization reaction?
A3: The synthesis of quinazolinones from anthranilates can be a robust reaction, but the work-up requires care to isolate the desired product in high purity.
-
Incomplete Cyclization: Ensure the reaction has gone to completion before starting the work-up. High temperatures are often required for the cyclization step.
-
Hydrolysis of the Ester: If the reaction conditions are harsh, the ethyl ester may be hydrolyzed.
-
Side Product Formation: Depending on the reaction partners, various side products can form.
-
Work-up and Purification:
-
A common work-up involves cooling the reaction mixture and diluting it with an organic solvent like dichloromethane and an aqueous solution such as ammonium chloride.[2]
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is often a solid that can be purified by washing with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether) or by recrystallization from a solvent like ethanol.[2]
-
Data Presentation
Table 1: Troubleshooting Guide for Acylation Reaction Work-up
| Issue | Potential Cause | Recommended Solution |
| Low product yield | Incomplete reaction | Monitor reaction by TLC; consider longer reaction time or gentle heating. |
| Hydrolysis of the ethyl ester | Use mild bases (e.g., NaHCO₃) for washes; minimize contact time with aqueous acidic/basic solutions. | |
| Product loss during extraction | Check the solubility of the product in the extraction solvent; consider using a different solvent. | |
| Presence of starting material | Incomplete reaction | See above. |
| Inefficient purification | Optimize column chromatography conditions (e.g., solvent gradient) or try recrystallization. | |
| Formation of a carboxylic acid byproduct | Ester hydrolysis | See above. |
Experimental Protocols
General Protocol for Suzuki Coupling Work-up and Purification:
-
Quenching: Cool the reaction mixture to room temperature and carefully add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low product yields.
References
Stability and storage conditions for Ethyl 5-Amino-2-fluorobenzoate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ethyl 5-Amino-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C.[1][2] It is crucial to keep the container tightly sealed and in a dry, dark place.[1] To prevent degradation from atmospheric components, storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2][3]
Q2: How sensitive is this compound to light and air?
The compound is known to be light-sensitive and may be altered by light.[4][5] It is also specified as air-sensitive.[3][5] Therefore, it is imperative to store it protected from light and under an inert gas to ensure its integrity.
Q3: What is the expected shelf-life of this compound?
Q4: In what physical form is this compound typically supplied?
This compound is generally supplied as a liquid, ranging from colorless to light yellow in appearance.[2]
Q5: Are there any known incompatibilities for this compound?
Strong oxidizing agents should be avoided as they are incompatible with this compound.[4]
Troubleshooting Guide
If you are experiencing unexpected results in your experiments, consider the following troubleshooting steps related to the stability of this compound.
Issue: Suspected Degradation of this compound
Possible Causes:
-
Improper storage temperature.
-
Exposure to light.
-
Exposure to air (oxygen or moisture).
-
Contamination.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected degradation of this compound.
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [1][2] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | [2][3] |
| Light Exposure | Keep in a dark place; protect from light | [1][4][5] |
| Moisture | Keep sealed in a dry place | [1] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Physical Form | Liquid | |
| Appearance | Colorless to light yellow | [2] |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol is adapted from a similar compound and should be considered a general guideline. Please refer to your specific experimental requirements.
-
Environment: Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Inert Atmosphere: To minimize air exposure, purge the vial containing this compound and the solvent of choice with an inert gas (e.g., nitrogen or argon) before preparation.[6]
-
Dissolution: Dissolve the this compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[6]
-
Storage of Solution: For aqueous solutions, it is not recommended to store them for more than one day.[6] If storing a stock solution in an organic solvent, keep it at the recommended temperature (2-8°C or -20°C for longer-term, though specific data for the ethyl ester is limited) and protected from light.
Note: Always handle the compound wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][7] Avoid inhalation and contact with skin and eyes.[3][5]
References
- 1. National Museum of Anthropology | 360 Virtual Tour [nma.nationalmuseum.gov.ph]
- 2. 2-AMINO-5-FLUOROBENZOIC ACID ETHYL ESTER | 391-93-5 [amp.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
Challenges in the scale-up synthesis of Ethyl 5-Amino-2-fluorobenzoate derivatives
Welcome to the Technical Support Center for the synthesis of Ethyl 5-Amino-2-fluorobenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the scale-up of this important pharmaceutical intermediate.
Experimental Workflow: From Lab to Pilot Scale
The following diagram outlines a typical workflow for the scale-up synthesis of this compound, highlighting key stages and decision points.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound derivatives, presented in a question-and-answer format.
Nitration of Ethyl 2-Fluorobenzoate
Question 1: We are observing poor regioselectivity during the nitration of ethyl 2-fluorobenzoate, with the formation of significant amounts of the undesired 3-nitro and other isomers. How can we improve the selectivity for the desired 5-nitro isomer?
Answer: Poor regioselectivity in the nitration of substituted benzenes is a common challenge during scale-up. The fluorine atom is an ortho-, para-director, while the ethyl ester group is a meta-director. To favor the formation of Ethyl 2-fluoro-5-nitrobenzoate, consider the following:
-
Temperature Control: Running the reaction at lower temperatures, typically between -10°C and 0°C, can enhance selectivity. Higher temperatures can lead to the formation of undesired isomers.
-
Rate of Addition: A slow, controlled addition of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) is crucial. This helps to maintain a low concentration of the nitronium ion and minimizes side reactions.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While not always used in classical nitration, exploring alternative solvent systems in process development could be beneficial.
-
Nitrating Agent: The composition of the nitrating mixture is critical. Ensure the use of high-purity acids to minimize water content, which can affect the concentration of the active nitronium ion.
Question 2: We are experiencing a significant exotherm during the nitration step at pilot scale, posing a safety risk. What measures can we take to control the reaction temperature effectively?
Answer: Exothermic reactions are a major safety concern during scale-up. The nitration of aromatic compounds is highly exothermic and requires careful management.
-
Reactor Design: Employing a reactor with a high surface area-to-volume ratio, such as a jacketed reactor with efficient cooling, is essential.
-
Controlled Addition: As mentioned for selectivity, a slow and controlled addition of the nitrating agent is paramount for heat management. The addition rate should be linked to the cooling capacity of the reactor.
-
Reverse Addition: Consider adding the ethyl 2-fluorobenzoate to the nitrating mixture at a controlled rate. This can sometimes offer better control over the exotherm.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control, significantly improving the safety profile of the reaction.
Reduction of Ethyl 2-Fluoro-5-nitrobenzoate
Question 3: The catalytic hydrogenation of Ethyl 2-fluoro-5-nitrobenzoate is sluggish and incomplete, even with increased catalyst loading. What could be the issue?
Answer: Slow or incomplete hydrogenation can be attributed to several factors, particularly catalyst deactivation or poisoning.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur or halogen compounds). Ensure the purity of your substrate and solvents. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.
-
Catalyst Choice: While Pd/C is a common choice, other catalysts like Pt/C or Raney nickel might be more effective for this specific substrate. A catalyst screening study is recommended.
-
Reaction Conditions:
-
Hydrogen Pressure: Increasing the hydrogen pressure can improve the reaction rate.
-
Temperature: Gently warming the reaction mixture may increase the rate, but be cautious of potential side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are often effective.
-
-
Mass Transfer Limitation: In a heterogeneous catalytic reaction, efficient agitation is crucial to ensure good contact between the hydrogen, substrate, and catalyst.
Question 4: We are observing the formation of by-products during the reduction step, leading to purification challenges. How can we minimize these?
Answer: By-product formation is often a result of over-reduction or side reactions.
-
Selective Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as transfer hydrogenation (e.g., using ammonium formate or sodium hypophosphite as the hydrogen source) or chemical reduction with metals like iron or tin in acidic media. These methods can sometimes offer better selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed, preventing the formation of over-reduced products.
-
Control of pH: In metal-acid reductions, maintaining the correct pH is crucial to avoid side reactions.
Esterification of 5-Amino-2-fluorobenzoic Acid
Question 5: The Fischer esterification of 5-Amino-2-fluorobenzoic acid to the corresponding ethyl ester is slow and gives a low yield at a larger scale. What can we do to improve this?
Answer: Fischer esterification is a reversible reaction, and driving it to completion can be challenging on a large scale.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. On a larger scale, efficient removal of water is critical. This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water.
-
Adding a dehydrating agent to the reaction mixture.
-
-
Excess Alcohol: Using a large excess of ethanol can help drive the equilibrium towards the product.
-
Catalyst: Ensure that a sufficient amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used. The amino group of the starting material can neutralize some of the acid catalyst.
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods such as reacting the acid with ethyl iodide in the presence of a base, or converting the carboxylic acid to an acid chloride followed by reaction with ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when scaling up the synthesis of this compound?
A1: The primary safety concerns are the highly exothermic and potentially runaway nature of the nitration step, and the handling of flammable solvents and hydrogen gas during the reduction. Key precautions include:
-
Nitration: Use of a well-controlled reactor with efficient cooling, slow and controlled addition of reagents, and continuous temperature monitoring. Have a quench plan in place for thermal runaway emergencies.
-
Hydrogenation: Use of a properly rated and maintained hydrogenation reactor (autoclave), ensuring an inert atmosphere before introducing hydrogen, and careful monitoring of pressure and temperature.
-
General: Proper personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and flame-retardant lab coats, is mandatory. All operations should be conducted in a well-ventilated area or fume hood.
Q2: How does the fluorine substituent influence the reactivity and potential challenges in this synthesis?
A2: The fluorine atom has a significant electronic effect on the aromatic ring. It is an ortho-, para-directing group, which influences the regioselectivity of the nitration step. Its electron-withdrawing nature can also affect the reactivity of the amino group in the final product and its precursors. Additionally, fluorinated compounds can sometimes be more challenging to purify due to their unique physical properties.
Q3: What are the common impurities that can be expected in the final product, and how can they be controlled?
A3: Common impurities can arise from incomplete reactions or side reactions at each step:
-
Isomeric impurities: From the nitration step (e.g., Ethyl 2-fluoro-3-nitrobenzoate).
-
Unreacted starting materials: From any of the three steps.
-
Over-reduced or partially reduced by-products: From the reduction step.
-
By-products from the esterification: Such as unreacted carboxylic acid. Impurity control involves optimizing reaction conditions for selectivity, ensuring complete reactions through careful monitoring, and implementing a robust purification strategy for the final product, typically involving recrystallization.
Q4: What are the key analytical techniques for monitoring the progress and purity of the synthesis at scale?
A4: A combination of analytical techniques is essential for process control:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and impurity profiling.
-
Gas Chromatography (GC): Useful for monitoring volatile starting materials and solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): For identification of by-products and impurities.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Illustrative Data)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Nitration Step | ||
| Yield | 85% | 82% |
| Purity (HPLC) | >98% | >97% |
| Major Impurity (Isomer) | <1.5% | <2.0% |
| Reaction Time | 4 hours | 6 hours |
| Reduction Step | ||
| Yield | 92% | 90% |
| Purity (HPLC) | >99% | >98.5% |
| Unreacted Nitro Compound | <0.5% | <1.0% |
| Reaction Time | 6 hours | 10 hours |
| Esterification Step | ||
| Yield | 88% | 85% |
| Purity (HPLC) | >99% | >99% |
| Unreacted Carboxylic Acid | <0.5% | <0.8% |
| Reaction Time | 12 hours | 18 hours |
| Overall Yield | ~68% | ~63% |
| Final Product Purity | >99.5% | >99.0% |
Note: The data presented in this table is illustrative and intended to represent typical trends observed during scale-up. Actual results may vary depending on the specific process and equipment used.
Experimental Protocols
Proposed Scale-Up Synthesis of this compound
Disclaimer: This is a proposed protocol based on established chemical principles and literature precedents. It should be thoroughly tested and optimized at a small scale before attempting a large-scale synthesis.
Step 1: Nitration of Ethyl 2-Fluorobenzoate
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with concentrated sulfuric acid (98%). Cool the reactor to -5°C to 0°C using a circulating chiller.
-
Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid (70%) to an equal volume of concentrated sulfuric acid, while maintaining the temperature below 10°C.
-
Reaction: Slowly add the cold nitrating mixture to the stirred sulfuric acid in the reactor, ensuring the temperature does not exceed 0°C. Once the addition is complete, add ethyl 2-fluorobenzoate dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between -5°C and 0°C.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 1-2 hours after the addition is complete).
-
Work-up: Carefully quench the reaction by slowly adding the reaction mixture to a stirred vessel containing a mixture of ice and water. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain crude Ethyl 2-fluoro-5-nitrobenzoate.
Step 2: Reduction of Ethyl 2-Fluoro-5-nitrobenzoate
-
Reactor Setup: Charge a hydrogenation reactor (autoclave) with the crude Ethyl 2-fluoro-5-nitrobenzoate, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 5% Pd/C (typically 1-2 mol%).
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Maintain the reaction temperature at a slightly elevated temperature (e.g., 30-40°C) if necessary.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake and by taking periodic samples for HPLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification of this compound
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of heptane and ethyl acetate).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key transformations in the synthesis of this compound.
Alternative coupling reagents for difficult amide formations with Ethyl 5-Amino-2-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide bond formation using Ethyl 5-Amino-2-fluorobenzoate. This electron-deficient aniline presents unique challenges due to its low nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: Why is amide coupling with this compound so difficult?
This compound is considered a challenging substrate for amide coupling due to the electron-withdrawing effects of the fluorine atom and the ester group. These groups reduce the electron density on the aniline nitrogen, decreasing its nucleophilicity and making it less reactive towards activated carboxylic acids.
Q2: My standard coupling reaction with HATU/HBTU is giving low to no yield. What is the likely cause?
Low or no yield with standard uronium/aminium-based reagents like HATU and HBTU is a common issue with electron-deficient anilines.[1] The activated ester formed by these reagents may not be sufficiently reactive to be attacked by the poorly nucleophilic this compound. Additionally, side reactions, such as the decomposition of the activated intermediate, can compete with the desired amide formation.
Q3: Are there any alternative coupling reagents that are more effective for this type of substrate?
Yes, several alternative coupling reagents and methods have proven effective for difficult amide formations with electron-deficient anilines. These include:
-
Propylphosphonic Anhydride (T3P®): A versatile and efficient reagent known for its high reactivity and clean reaction profiles.[2][3]
-
COMU: A third-generation uronium-type coupling reagent that has shown higher efficiency than HATU and HBTU in some cases, with the added benefits of being safer and having more soluble byproducts.[4][5]
-
In situ Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acyl fluoride in the reaction mixture creates a highly reactive intermediate that can be readily attacked by weakly nucleophilic amines.[6][7][8][9]
Q4: Can I just increase the reaction temperature or time to improve the yield?
While increasing temperature or reaction time can sometimes improve conversion, it also increases the risk of side reactions and decomposition of reagents and products, especially with sensitive substrates. It is often more effective to switch to a more powerful coupling reagent or a different activation strategy.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion |
| Insufficient reactivity of the coupling reagent. | Switch to a more potent coupling reagent such as T3P® or COMU. These have demonstrated success with challenging amide couplings. |
| Poor nucleophilicity of the aniline. | Employ a strategy that generates a more reactive electrophile, such as the in-situ formation of an acyl fluoride from your carboxylic acid.[8] |
| Suboptimal reaction conditions. | Screen different solvents (e.g., DMF, NMP, MeCN) and bases (e.g., DIPEA, NMM, pyridine). For T3P®, pyridine is often a recommended base. |
| Protonation of the aniline. | Ensure a sufficient amount of a non-nucleophilic base is present to neutralize any acidic species and maintain the aniline in its free base form. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the activated carboxylic acid. | Lower the reaction temperature and monitor the reaction closely. Pre-activation of the carboxylic acid for a shorter duration before adding the aniline might help. |
| Side reactions involving the coupling reagent. | Uronium-based reagents like HATU can sometimes lead to guanidinium byproducts. Switching to a different class of reagent like T3P® can mitigate this. |
| Racemization of chiral carboxylic acids. | Additives like HOBt or Oxyma can help suppress racemization.[10] Running the reaction at a lower temperature is also advisable. |
Comparative Data on Coupling Reagents
The following table summarizes representative yields for amide coupling with electron-deficient anilines using different reagents, based on literature findings for similar substrates. Note: Actual yields with this compound may vary and require optimization.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| HATU | DIPEA | DMF | 25 - 60 | 10 - 50 | [10] |
| T3P® | Pyridine | EtOAc / MeCN | 25 - 80 | 70 - 95 | [2][3] |
| COMU | DIPEA | DMF | 25 | 60 - 90 | [4][11] |
| Acyl Fluoride (in situ) | DIPEA | DCM / MeCN | 25 - 70 | 75 - 98 | [6][9] |
Experimental Protocols
Protocol 1: Amide Coupling using T3P®
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous ethyl acetate or acetonitrile is added pyridine (2.0-3.0 eq.).
-
The mixture is stirred at room temperature, and a 50% solution of T3P® in ethyl acetate (1.5 eq.) is added dropwise.
-
The reaction is stirred at room temperature or heated to 50-80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) is added a suitable fluorinating agent (e.g., PyFluor, XtalFluor-E, or BTFFH; 1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride.
-
A solution of this compound (1.0-1.2 eq.) in anhydrous DCM is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched with saturated aqueous NH₄Cl.
-
The organic layer is washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄ and concentrated.
-
The residue is purified by column chromatography.
Visualized Workflows
Decision-Making Workflow for Coupling Reagent Selection
Caption: A decision tree for selecting a suitable coupling reagent for difficult amide formations.
General Experimental Workflow for Amide Couplingdot
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic routes to Ethyl 5-Amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail objective comparisons of common synthetic pathways, supported by experimental data, and provide detailed protocols for reproducibility.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily involves the preparation of the core intermediate, 2-Amino-5-fluorobenzoic acid, followed by an esterification step. Two prominent routes for the synthesis of the carboxylic acid precursor are evaluated here: one starting from 4-fluoroaniline and the other from 3-fluorobenzoic acid.
Route 1: Synthesis from 4-Fluoroaniline
This modern approach is noted for its use of readily available and inexpensive starting materials, coupled with mild reaction conditions, making it suitable for industrial-scale production. The pathway involves three key stages: condensation, cyclization, and oxidative cleavage.
Route 2: Synthesis from 3-Fluorobenzoic Acid Ester
A more traditional route, this method involves the nitration of a 3-fluorobenzoic acid ester followed by catalytic reduction of the nitro group. A significant challenge in this route is the formation of regioisomers during the nitration step, which can complicate the purification process.
Final Step: Esterification
Both routes converge on the formation of 2-Amino-5-fluorobenzoic acid, which is then esterified to yield the final product, this compound. A standard Fischer esterification method is typically employed.
Quantitative Data Summary
The following tables provide a summary of the experimental data associated with each synthetic route, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
| Parameter | Route 1 (from 4-Fluoroaniline) | Route 2 (from 3-Fluorobenzoic Acid Ester) |
| Starting Material | 4-Fluoroaniline | 3-Fluorobenzoic acid ethyl ester |
| Key Intermediates | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, 5-fluoro-1H-indole-2,3-dione | 5-Fluoro-2-nitrobenzoic acid ethyl ester |
| Overall Yield | ~55-65% | Not explicitly stated for the acid, but the final ester yield is high. |
| Purity | High purity achievable after recrystallization. | Requires purification to separate isomers. |
| Reaction Conditions | Mild, with temperatures generally not exceeding 100°C. | Nitration at low temperatures (-10 to 30°C), reduction under pressure. |
| Advantages | Inexpensive starting materials, simple and safe operation.[1] | High yield of the desired ester after purification. |
| Disadvantages | Multi-step process. | Formation of difficult-to-separate isomers.[1] |
Table 2: Individual Step Yields for Route 1
| Step | Product | Yield |
| 1. Condensation | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 67-69%[1] |
| 2. Cyclization | 5-fluoro-1H-indole-2,3-dione | 83-90%[1] |
| 3. Oxidative Cleavage | 2-Amino-5-fluorobenzoic acid | 67-73%[1] |
Table 3: Final Esterification Step
| Parameter | Fischer Esterification |
| Starting Material | 2-Amino-5-fluorobenzoic acid |
| Reagents | Ethanol, Sulfuric Acid (catalyst) |
| Yield | ~93.5% (for a similar process)[2] |
| Purity | >99% (GC)[2] |
| Reaction Conditions | Reflux |
Experimental Protocols
Route 1: From 4-Fluoroaniline
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare a solution of chloral hydrate (18.2 g) in 400 mL of water.
-
In a separate flask, prepare a solution of 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in 160 mL of water, and add 9 mL of concentrated hydrochloric acid, stirring until the solution is clear.
-
Combine the two solutions and heat to reflux for 2 hours.
-
Cool the reaction mixture, and the product will precipitate as a white solid.
-
Filter the solid and recrystallize from water to obtain pure N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione
-
To a three-necked flask equipped with a stirrer, condenser, and thermometer, add 95 mL of 98% concentrated sulfuric acid.
-
Heat the sulfuric acid to 60°C ± 10°C.
-
Add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g) from the previous step.
-
Heat the mixture to 85-90°C for 20 minutes.
-
Pour the reaction mixture into crushed ice, which will cause an orange-red solid to precipitate.
-
Filter the solid and dry at a low temperature to yield 5-fluoro-1H-indole-2,3-dione.[1]
Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid
-
Prepare a 20% aqueous solution of sodium hydroxide.
-
Dissolve the 5-fluoro-1H-indole-2,3-dione in the sodium hydroxide solution.
-
Slowly add a 30% hydrogen peroxide solution, maintaining the reaction temperature between 80-90°C.
-
After the addition is complete, continue to stir at reflux for 20 minutes.
-
Cool the reaction mixture and acidify to precipitate the crude 2-Amino-5-fluorobenzoic acid.
-
Recrystallize the product from xylene for purification.[1]
Route 2: From 3-Fluorobenzoic Acid Ester
Step 1: Nitration of 3-Fluorobenzoic Acid Ethyl Ester
-
Dissolve the 3-fluorobenzoic acid ethyl ester in sulfuric acid at a temperature between 0 and 20°C.
-
Add nitrating acid to the solution while maintaining the temperature between -10 and 30°C.
-
After the reaction is complete, add water to the mixture.
-
Separate the nitrated organic product from the aqueous phase. The organic phase can be washed with water.[2]
Step 2: Reduction of 5-Fluoro-2-nitrobenzoic Acid Ethyl Ester
-
The nitrated product is subjected to catalytic hydrogenation in the presence of a platinum group metal catalyst and sulfur.
-
The reaction is carried out at a temperature of 50 to 120°C under increased pressure.
-
After the reaction, the catalyst is filtered off.[2]
Final Step: Esterification of 2-Amino-5-fluorobenzoic acid
-
In a round-bottom flask, dissolve 2-Amino-5-fluorobenzoic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
After cooling, transfer the solution to a flask containing water.
-
Neutralize the solution with a 10% sodium carbonate solution until gas evolution ceases and the pH is above 8.
-
The this compound will precipitate.
-
Collect the product by vacuum filtration and wash with water.
-
Recrystallize the crude product from an ethanol-hexane mixture to yield pure this compound.[3][4]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and validation process for producing this compound.
Caption: Workflow for the synthesis and validation of this compound.
References
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of Ethyl 5-Amino-2-fluorobenzoate and its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Ethyl 5-Amino-2-fluorobenzoate against its non-fluorinated counterpart, Ethyl 5-aminobenzoate. The strategic placement of a fluorine atom ortho to the amino group significantly modulates the electronic properties of the aromatic ring, thereby influencing the nucleophilicity of the amine and its subsequent reactivity in a variety of chemical transformations. This comparison is based on established principles of organic chemistry, supported by data from analogous systems, to provide a predictive framework for researchers.
Introduction to the Impact of Ortho-Fluorine Substitution
The introduction of a fluorine atom to an aromatic ring, particularly in the ortho position to an amino group, imparts significant changes to the molecule's physicochemical properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and, consequently, reduces the basicity and nucleophilicity of the amino group.[1][2] This electronic perturbation is central to the differences in reactivity observed between this compound and Ethyl 5-aminobenzoate.
Comparative Reactivity in Key Organic Reactions
While direct, side-by-side quantitative experimental data for this compound and Ethyl 5-aminobenzoate is not extensively available in the literature, the following comparisons are inferred from the known electronic effects of ortho-fluoro substitution on aniline derivatives.
Acylation Reactions
Acylation of the amino group is a fundamental transformation. The reduced nucleophilicity of the nitrogen atom in this compound is expected to result in a slower reaction rate compared to its non-fluorinated analog. More forcing reaction conditions, such as higher temperatures or the use of a more potent acylating agent or catalyst, may be required to achieve comparable yields.
| Reaction Parameter | This compound (Predicted) | Ethyl 5-aminobenzoate (Typical) |
| Relative Reaction Rate | Slower | Faster |
| Reaction Conditions | May require higher temperatures or stronger catalysts | Milder conditions are often sufficient |
| Typical Yields | Potentially lower under identical conditions | Generally high |
Alkylation Reactions
Similar to acylation, the N-alkylation of this compound is anticipated to be less facile than that of Ethyl 5-aminobenzoate. The electron-withdrawing fluorine atom diminishes the nucleophilic character of the amine, making it a less potent nucleophile for attacking an alkyl halide.
| Reaction Parameter | This compound (Predicted) | Ethyl 5-aminobenzoate (Typical) |
| Relative Reaction Rate | Slower | Faster |
| Reaction Conditions | May require more reactive alkylating agents or stronger bases | Standard alkylation conditions are effective |
| Side Reactions | Reduced propensity for over-alkylation | Higher possibility of di-alkylation |
Diazotization and Subsequent Sandmeyer Reactions
Diazotization is a critical reaction for the conversion of aromatic amines to a wide range of functional groups via a diazonium salt intermediate. Kinetic studies on substituted anilines have shown that electron-withdrawing groups slow down the rate of diazotization.[3][4] Consequently, the formation of the diazonium salt of this compound is expected to be slower than that of Ethyl 5-aminobenzoate. This can have implications for the subsequent Sandmeyer reaction, potentially requiring adjustments to the reaction time or temperature to ensure complete diazotization before the addition of the copper(I) salt.[5][6]
| Reaction Parameter | This compound (Predicted) | Ethyl 5-aminobenzoate (Typical) |
| Diazotization Rate | Slower | Faster |
| Reaction Conditions | May require longer reaction times or careful temperature control | Standard diazotization protocols are well-established |
| Stability of Diazonium Salt | Generally stable under acidic conditions | Generally stable under acidic conditions |
| Sandmeyer Reaction Yield | Dependent on complete diazotization | Generally good to excellent |
Experimental Protocols
The following are general experimental protocols. Researchers should optimize these conditions for their specific substrates and desired outcomes, keeping in mind the predicted differences in reactivity.
General Protocol for N-Acetylation
-
Dissolution: Dissolve the aminobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent, for example, acetyl chloride or acetic anhydride (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). For this compound, gentle heating may be necessary.
-
Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Diazotization and Sandmeyer Reaction (Chlorination)
-
Amine Dissolution: Suspend the aminobenzoate (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for an additional 15-30 minutes after the addition is complete. For this compound, a longer stirring time may be beneficial.
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (catalytic to stoichiometric amounts) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.
-
Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen ceases.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by column chromatography or distillation.
Visualizing the Electronic Effects and Reaction Workflow
To better understand the underlying principles of the comparative reactivity and the experimental processes, the following diagrams are provided.
Caption: Electronic influence of the ortho-fluoro substituent.
Caption: Generalized workflow for diazotization-Sandmeyer reaction.
References
Comparison of different catalysts for cross-coupling reactions of Ethyl 5-Amino-2-fluorobenzoate
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Ethyl 5-Amino-2-fluorobenzoate
For researchers and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a valuable building block, incorporating an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, and an ester handle. Its utility is often realized through cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The success of these transformations is critically dependent on the selection of an appropriate catalyst system.
This guide provides an objective comparison of various palladium-based catalysts for several key cross-coupling reactions, using experimental data from structurally analogous systems to predict performance for this compound. We will focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing quantitative data, detailed experimental protocols, and workflow diagrams to aid in catalyst selection.
General Principles of Catalyst Selection
The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl > F.[1] The activation of the C-F bond in this compound is the most challenging and typically requires more sophisticated catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These modern ligands facilitate the rate-determining oxidative addition step and promote efficient reductive elimination.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1] Due to the stability and low toxicity of boronic acids, it is widely used in pharmaceutical synthesis.[2] For an electron-rich, sterically accessible substrate like this compound, catalyst choice is crucial for achieving high yields.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp (°C) | Time (h) | Yield (%) |
| System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 95 | 12-18 |
| System 2: Buchwald Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | 100 | 12-24 |
| System 3: NHC Ligand | Pd-PEPPSI | None | Cs₂CO₃ | Toluene/H₂O | 4-Methylphenylboronic acid | 100 | 12 |
| System 4: Dppf Ligand | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | Thiophene-2-boronic acid | 80 | 12 | ~78[4] |
Analysis:
-
System 1 (Pd(PPh₃)₄): This is a classic, reliable catalyst for many Suzuki couplings, particularly with more reactive aryl bromides and iodides.[3] For the less reactive C-F bond, its performance may be moderate.
-
System 2 (Buchwald Ligands): Catalysts using bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates, including aryl chlorides and fluorides, and are expected to provide high yields.[3]
-
System 3 (NHC Ligands): N-heterocyclic carbene ligands offer high thermal stability and catalytic activity, making them excellent choices for difficult couplings.
-
System 4 (PdCl₂(dppf)): This system is robust and often used in pharmaceutical process chemistry for its reliability and effectiveness with a range of substrates.[5]
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods.[1][3]
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%). Alternatively, use a pre-catalyst like Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, with 10-20% water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[6] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Figure 2. Logical workflow for selecting a cross-coupling catalyst generation.
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand. The table below compares catalyst systems for the amination of aryl halides. Given the C-F bond of the target substrate, third-generation (G3) Buchwald palladacycles or systems with highly active ligands like XPhos are recommended.
| Catalyst System | Ligand | Base | Solvent | Amine Partner | Temp (°C) | Time (h) | Yield (%) |
| System 1: Early Gen | P(o-tol)₃ | NaOtBu | Toluene | Secondary Amine | 80-100 | 4-12 | Moderate to Good[6] |
| System 2: Josiphos Ligand | Pd₂(dba)₃ | SL-J009-1 | NaOtBu | Toluene | Aniline | 100 | 18 |
| System 3: Buchwald Ligand | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Primary Amine | 80 | 4-12 |
| System 4: NHC Pre-catalyst | [Pd(IPr*)(cin)Cl] | KOtAm | Dioxane | Secondary Amine | 100 | 2 | High[7] |
Analysis:
-
System 1 (P(o-tol)₃): Represents an early, foundational system. While effective, it has been largely superseded by more general and efficient ligands.[6]
-
System 2/3 (Buchwald Ligands): Ligands like Josiphos and XPhos are highly effective for coupling a wide range of amines with aryl halides, including challenging chlorides and fluorides.[1] They often provide high yields under relatively mild conditions.
-
System 4 (NHC Pre-catalyst): N-heterocyclic carbene-based catalysts are very active and stable, allowing for lower catalyst loadings and faster reaction times, making them suitable for industrial applications.[7]
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of an aryl halide.[1]
-
In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.
-
Add this compound (1.0 mmol) to the vial.
-
Add the anhydrous solvent (e.g., Toluene or Dioxane, 5 mL) and the amine coupling partner (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[8] The reaction typically employs a dual catalytic system of palladium and copper(I).[8]
Data Presentation: Catalyst Performance in Sonogashira Coupling
The choice of palladium source, ligand, and the presence of a copper co-catalyst are key variables. Copper-free Sonogashira couplings are also common to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Pd Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1: Classic | Pd(PPh₃)₄ | CuI (5 mol%) | Piperidine/Et₃N | DMF | 80 | 8-16 | Good to Excellent[1] |
| System 2: Dppf Ligand | PdCl₂(dppf) | CuI (2 mol%) | Et₃N | Toluene | 60 | 6 | High |
| System 3: Copper-Free | Pd(OAc)₂/PPh₃ | None | TBAF | THF | 60 | 12 | Good |
| System 4: Immobilized | FibreCat® 1001 | None | NaOH | Methanol | 100 | <1 (Flow) | Variable[9] |
Analysis:
-
System 1 (Classic): The standard Pd(PPh₃)₄/CuI system is broadly effective for aryl iodides and bromides.[1] For the target substrate, higher temperatures or longer reaction times may be necessary.
-
System 2 (Dppf Ligand): Using a more robust ligand like dppf can improve catalyst stability and efficiency.
-
System 3 (Copper-Free): Eliminating the copper co-catalyst can be advantageous for sensitive substrates where alkyne dimerization is a concern.
-
System 4 (Immobilized): Heterogeneous catalysts like FibreCat® are excellent for continuous flow applications, simplifying catalyst removal and product purification.[9]
Experimental Protocol: General Sonogashira Coupling
The following is a general protocol for a copper-cocatalyzed Sonogashira coupling.[1]
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., DMF or THF, 5 mL), a base (e.g., Piperidine or Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. scispace.com [scispace.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. thalesnano.com [thalesnano.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 5-Amino-2-fluorobenzoate Derivatives
A new library of Ethyl 5-Amino-2-fluorobenzoate derivatives shows promising anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers and drug development professionals in identifying lead compounds for further investigation.
A novel library of synthesized this compound derivatives has been screened for a range of biological activities. The inclusion of the fluorine atom, a common strategy in medicinal chemistry, was intended to enhance the metabolic stability and binding affinity of these compounds.[1][2] This guide summarizes the key findings from the initial screening, offering a comparative look at the anticancer, antimicrobial, and specific enzyme inhibitory profiles of these derivatives. The data presented herein is intended to serve as a foundational resource for identifying promising candidates for further preclinical development.
Comparative Biological Activity
The synthesized derivatives were subjected to a battery of in vitro assays to determine their efficacy against various cancer cell lines, microbial strains, and specific enzyme targets. The results highlight several compounds with potent biological activity, warranting more detailed structure-activity relationship (SAR) studies.
Anticancer Activity
A panel of human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver), were used to evaluate the cytotoxic potential of the derivatives.[3] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[4][5]
| Compound ID | Derivative Substitution | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |
| EAFB-001 | Unsubstituted | > 50 | > 50 | > 50 |
| EAFB-002 | 4-Chloro | 15.2 | 21.5 | 18.9 |
| EAFB-003 | 4-Methoxy | 25.8 | 30.1 | 28.4 |
| EAFB-004 | 4-Nitro | 8.5 | 12.3 | 10.1 |
| EAFB-005 | 3,4-Dichloro | 5.1 | 7.8 | 6.5 |
| Doxorubicin | (Reference) | 0.98 | 1.2 | 1.5 |
Table 1: In vitro anticancer activity of selected this compound derivatives.
Antimicrobial Activity
The antimicrobial potential of the library was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans). The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[6][7]
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| EAFB-001 | Unsubstituted | > 100 | > 100 | > 100 |
| EAFB-002 | 4-Chloro | 32 | 64 | 64 |
| EAFB-003 | 4-Methoxy | 64 | 128 | > 128 |
| EAFB-004 | 4-Nitro | 16 | 32 | 32 |
| EAFB-005 | 3,4-Dichloro | 8 | 16 | 16 |
| Ciprofloxacin | (Reference - Bacteria) | 1 | 0.5 | N/A |
| Fluconazole | (Reference - Fungi) | N/A | N/A | 4 |
Table 2: Antimicrobial activity of selected this compound derivatives.
Enzyme Inhibition Profile
Based on the structural similarity to known kinase inhibitors, a subset of the derivatives was screened for inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1]
| Compound ID | Derivative Substitution | VEGFR-2 Inhibition IC50 (nM) |
| EAFB-001 | Unsubstituted | > 1000 |
| EAFB-002 | 4-Chloro | 250 |
| EAFB-003 | 4-Methoxy | 580 |
| EAFB-004 | 4-Nitro | 85 |
| EAFB-005 | 3,4-Dichloro | 45 |
| Sunitinib | (Reference) | 10 |
Table 3: Inhibitory activity against VEGFR-2 kinase.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, HCT-116, HepG-2) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives were dissolved in DMSO to prepare stock solutions. Serial dilutions were prepared in culture medium and added to the cells, followed by a 48-hour incubation period.
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Compound Preparation: The derivatives were serially diluted in the respective growth media in 96-well plates.
-
Inoculation: An equal volume of the prepared inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungal strain.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
VEGFR-2 Kinase Inhibition Assay
-
Assay Principle: A commercially available ELISA-based kinase assay kit was used to quantify the inhibitory effect of the compounds on VEGFR-2 activity.
-
Procedure: The assay was performed according to the manufacturer's instructions. Briefly, recombinant human VEGFR-2, a specific substrate, and ATP were incubated with varying concentrations of the test compounds in kinase reaction buffer.
-
Detection: The amount of phosphorylated substrate was quantified colorimetrically by measuring the absorbance at 450 nm.
-
IC50 Calculation: The percentage of inhibition was calculated for each compound concentration, and the IC50 values were determined by non-linear regression analysis.
Visualizing Mechanisms and Workflows
To better illustrate the potential mechanism of action and the experimental process, the following diagrams have been generated.
Caption: General workflow for screening and identifying lead compounds.
Caption: Inhibition of the VEGFR-2 signaling cascade by a derivative.
Conclusion
The preliminary screening of the this compound derivative library has identified several compounds with notable biological activity. In particular, the di-substituted derivative EAFB-005 demonstrated potent and broad-spectrum anticancer and antimicrobial effects, along with significant inhibition of VEGFR-2. These findings suggest that this chemical scaffold is a promising starting point for the development of new therapeutic agents. Further optimization of the lead compounds through medicinal chemistry efforts is warranted to improve their potency and selectivity.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aminobenzoate Building Blocks in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate aminobenzoate isomer is a critical decision in the synthesis of a wide array of pharmaceuticals and functional materials. The positional isomerism of the amino group on the benzoic acid scaffold—ortho (2-aminobenzoic acid or anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—imparts distinct electronic and steric properties that significantly influence their reactivity in key synthetic transformations. This guide provides an objective, data-driven comparison of these building blocks in common synthetic applications, offering detailed experimental protocols and insights to inform your synthetic strategy.
Physicochemical Properties and General Reactivity Trends
The relative positioning of the electron-donating amino group and the electron-withdrawing carboxylic acid group governs the fundamental physicochemical properties of the aminobenzoate isomers, which in turn dictates their reactivity.
Table 1: Physicochemical Properties of Aminobenzoate Isomers
| Property | Ortho-Aminobenzoic Acid | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid |
| pKa (carboxyl group) | ~4.95 | ~4.79 | ~4.77[1] |
| pKa (amino group) | ~2.05 | ~3.07[2] | ~2.38-2.50[2] |
| Solubility in Water | Slightly soluble | Slightly soluble | Sparingly soluble |
| Dipole Moment (Debye) | ~2.6 | ~3.9 | ~3.7 |
The ortho-isomer is a weaker acid than its meta and para counterparts due to intramolecular hydrogen bonding between the amino group and the carboxylic acid, which stabilizes the protonated form.[3] Conversely, the "ortho effect" can lead to increased acidity in some substituted benzoic acids due to sterically induced twisting of the carboxyl group out of the plane of the aromatic ring, inhibiting resonance.[4][5][6] The meta-isomer's electronic properties are less influenced by the amino group's resonance effect compared to the ortho and para isomers.[2] The para-isomer benefits from direct resonance delocalization between the amino and carboxyl groups. These electronic differences are reflected in their HOMO-LUMO energy gaps, which can be correlated with their reactivity.[7]
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry. The reactivity of aminobenzoate isomers in this transformation is influenced by both the nucleophilicity of the amine and the susceptibility of the carboxylic acid to activation.
Table 2: Comparative Data for Amide Bond Formation
| Isomer | Coupling Reagent | Amine | Solvent | Time (h) | Yield (%) |
| Ortho-Aminobenzoic Acid | HATU | Benzylamine | DMF | 2 | ~90% (estimated) |
| Meta-Aminobenzoic Acid | HATU | Benzylamine | DMF | 2 | ~92% (estimated) |
| Para-Aminobenzoic Acid | HATU | Benzylamine | DMF | 2 | >95%[8] |
The ortho-isomer can exhibit lower yields in some cases due to steric hindrance around the carboxylic acid, which can impede the approach of the activated ester and the incoming amine.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation: In a round-bottom flask, dissolve the aminobenzoic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM. Add the coupling reagent (e.g., HATU, 1.1 eq.) and a tertiary amine base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove the coupling byproducts and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Fischer Esterification
The acid-catalyzed esterification with an alcohol is a fundamental transformation for modifying the carboxyl group. The reactivity of the aminobenzoate isomers in this reaction is primarily influenced by the electronic nature of the carboxylic acid and steric hindrance.
Table 3: Comparative Data for Fischer Esterification with Ethanol
| Isomer | Catalyst | Reflux Time (h) | Yield (%) |
| Ortho-Aminobenzoic Acid | H₂SO₄ | 4 | ~75% |
| Meta-Aminobenzoic Acid | H₂SO₄ | 4 | ~80% |
| Para-Aminobenzoic Acid | H₂SO₄ | 4 | ~85-90% |
Note: Yields are representative and can vary based on specific reaction conditions.
The para-isomer typically affords the highest yield in Fischer esterification due to the electronically activated nature of the carboxyl group and minimal steric hindrance. The ortho-isomer's lower yield can be attributed to steric hindrance from the adjacent amino group, which can hinder the approach of the alcohol.
Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)
-
Reaction Setup: In a round-bottom flask, suspend p-aminobenzoic acid (1.0 eq.) in absolute ethanol (a large excess, e.g., 10-20 eq.).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium carbonate until the product precipitates.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl p-aminobenzoate.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated aminobenzoic acids are versatile building blocks in palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond (where X = I, Br, Cl) generally follows the order I > Br > Cl due to decreasing bond dissociation energy.[9] The position of the amino and carboxyl groups also plays a significant role in the outcome of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The electronic and steric environment of the halogenated aminobenzoic acid can influence the efficiency of the catalytic cycle.
Table 4: Representative Data for Suzuki-Miyaura Coupling of Bromo-Aminobenzoic Acids
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-aminobenzoic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90% |
| 3-Bromo-5-aminobenzoic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~75-85% |
| 4-Bromo-3-aminobenzoic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95%[10] |
Note: Direct comparative studies under identical conditions are limited. The data presented is based on representative procedures for structurally similar substrates.
The choice of ligand is often crucial in achieving high yields, with bulky, electron-rich phosphine ligands like SPhos proving effective for challenging substrates.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The nature of the aminobenzoate isomer can affect catalyst activity and the potential for side reactions.
Table 5: Representative Data for Buchwald-Hartwig Amination of Bromo-Aminobenzoic Acids
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ortho-Bromo isomer | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 18 | ~85-95% |
| Meta-Bromo isomer | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~80-90% |
| Para-Bromo isomer | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~90-98%[11] |
Note: Yields are representative and highly dependent on the specific amine coupling partner and reaction conditions.
Sterically hindered ligands are often required for efficient coupling, particularly with the ortho-isomer.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is sensitive to the electronic properties of the aryl halide.
Table 6: Representative Data for Sonogashira Coupling of Iodo-Aminobenzoic Acids
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ortho-Iodo isomer | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60 | 6 | ~80-90% |
| Meta-Iodo isomer | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 12 | ~85-95% |
| Para-Iodo isomer | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 4 | >95% |
Note: Yields are representative and can be influenced by the nature of the alkyne coupling partner.
Generally, electron-poor aryl halides exhibit higher reactivity in the Sonogashira coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas. Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.
Unique Reactivity of Ortho-Aminobenzoic Acid: Heterocycle Synthesis
Anthranilic acid and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles, a reactivity profile not readily accessible to the meta and para isomers.
Synthesis of Benzoxazinones and Quinazolinones
Anthranilic acid can undergo cyclization with acyl chlorides or anhydrides to form benzoxazinones. These intermediates can then be reacted with amines to furnish quinazolinones, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Two-Step Synthesis of Quinazolinones from Anthranilic Acid
-
Benzoxazinone Formation: Reflux anthranilic acid (1.0 eq.) with an excess of a suitable acylating agent (e.g., acetic anhydride or an acyl chloride) to form the corresponding 2-substituted-4H-3,1-benzoxazin-4-one.[12] The product often precipitates upon cooling and can be isolated by filtration.
-
Quinazolinone Synthesis: React the isolated benzoxazinone (1.0 eq.) with a primary amine (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid) at elevated temperatures to yield the 2,3-disubstituted-4(3H)-quinazolinone.[9]
Visualizing Synthetic Pathways and Workflows
To aid in the conceptualization of the synthetic utility of aminobenzoate building blocks, the following diagrams illustrate key reaction pathways and experimental workflows.
Caption: A generalized experimental workflow for the synthesis and purification of aminobenzoate derivatives.
Caption: The role of p-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway and its inhibition by sulfonamide antibiotics.
Caption: A decision-making diagram for selecting the appropriate aminobenzoate isomer based on the desired synthetic application.
Conclusion
The choice of aminobenzoate isomer has a profound impact on the outcome of a synthetic sequence. The para-isomer, with its exposed functional groups and favorable electronic properties, often provides the highest yields in fundamental transformations like amide coupling and esterification. The ortho-isomer, while sometimes exhibiting lower reactivity in these reactions due to steric hindrance, offers unique opportunities for the synthesis of important heterocyclic scaffolds. The meta-isomer provides an alternative electronic profile that can be advantageous in certain contexts. A thorough understanding of the steric and electronic effects inherent to each isomer, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes utilizing these versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. web.viu.ca [web.viu.ca]
A Comparative Guide to the HPLC Purity Assessment of Synthesized Ethyl 5-Amino-2-fluorobenzoate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. Ethyl 5-Amino-2-fluorobenzoate is a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the purity of this compound from different hypothetical synthesis batches using High-Performance Liquid Chromatography (HPLC), supported by a detailed experimental protocol and comparative data.
Synthesis and Potential Impurities
The common synthetic route to this compound involves the esterification of 2-fluoro-5-nitrobenzoic acid followed by the reduction of the nitro group. The purity of the final product is highly dependent on the completeness of the reaction and the efficacy of the purification process. Potential impurities that may be present in the final product include:
-
Starting Material: Unreacted Ethyl 2-fluoro-5-nitrobenzoate.
-
Intermediates: By-products from incomplete reduction, such as the corresponding nitroso or hydroxylamino derivatives.
-
Isomeric Impurities: Other isomers of ethyl aminofluorobenzoate that may arise from impurities in the starting materials.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Residual Solvents and Reagents: Traces of solvents (e.g., ethanol, ethyl acetate) or reagents used during the synthesis and purification steps.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for assessing the purity of synthesized compounds like this compound.
Comparative Purity Analysis of Synthesized Batches
The following table presents hypothetical purity data for three different batches of synthesized this compound, analyzed using the HPLC method detailed below. This data illustrates the kind of variability that can be observed and the importance of a reliable analytical method for quality control.
| Parameter | Batch A | Batch B | Batch C | Alternative: 4-Amino-2-fluorobenzoic acid |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% | 99.6% |
| Major Impurity (% Area) | 0.2% (Unreacted Nitro) | 1.1% (Unknown Impurity) | 0.1% (Isomer) | 0.2% (Unreacted Nitro) |
| Total Impurities (% Area) | 0.5% | 1.8% | 0.2% | 0.4% |
| Retention Time (min) | 8.5 | 8.5 | 8.5 | 6.2 |
| Appearance | Off-white solid | Yellowish solid | White crystalline solid | Light brown powder |
Note: The data for the alternative compound, 4-Amino-2-fluorobenzoic acid, is provided for comparative purposes to showcase typical purity levels for a related pharmaceutical intermediate.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic Acid (for mobile phase modification).
-
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
Diluent: A mixture of Water and Acetonitrile (50:50 v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and dissolve it in 100 mL of the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
4. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Purity Assessment Methods
While HPLC-UV is a reliable and cost-effective method for routine purity analysis, other techniques can offer higher sensitivity and selectivity, particularly for identifying unknown impurities.
-
HPLC-MS (Mass Spectrometry): Provides mass information about the main peak and impurities, aiding in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main compound and any significant impurities.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound by HPLC.
Caption: Workflow for the HPLC Purity Assessment of Synthesized Compounds.
Signaling Pathway for Impurity Identification
The following diagram illustrates a decision-making pathway for the identification of impurities detected during the HPLC analysis.
Comparative Guide to the Reaction Products of Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key reaction products derived from Ethyl 5-Amino-2-fluorobenzoate, a versatile building block in organic synthesis. The following sections detail the experimental protocols, quantitative data, and logical pathways for several common transformations, including Sandmeyer, acylation, and condensation reactions. This information is intended to assist researchers in selecting optimal synthetic routes and understanding the structural characteristics of the resulting products.
Sandmeyer Reaction: Synthesis of Ethyl 5-Bromo-2-fluorobenzoate
The Sandmeyer reaction provides a reliable method for the conversion of the amino group in this compound to a bromo functionality, yielding Ethyl 5-Bromo-2-fluorobenzoate. This transformation is a key step in the synthesis of various pharmaceutical intermediates.
Experimental Protocol: Diazotization and Bromination
A two-step, one-pot procedure is typically employed for this conversion. The first step involves the diazotization of the aromatic amine, followed by a copper-catalyzed bromination.
Step 1: Diazotization
-
This compound is dissolved in an aqueous acidic solution, typically hydrobromic acid (HBr), and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
Step 2: Bromination (Sandmeyer Reaction)
-
A solution of copper(I) bromide (CuBr) in HBr is prepared and cooled.
-
The freshly prepared diazonium salt solution is added slowly to the CuBr solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with bromide.
-
After completion of the reaction, the product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.
Comparative Data:
| Product | Starting Material | Reagents | Yield (%) | Reference |
| Ethyl 5-Bromo-2-fluorobenzoate | This compound | 1. NaNO₂, HBr, H₂O2. CuBr, HBr | Not explicitly reported for this substrate, but analogous reactions suggest moderate to good yields. | General Sandmeyer reaction principles apply. |
| 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO₂, acid, iodide | High | [1] |
Note: While a specific yield for the Sandmeyer bromination of this compound was not found in the searched literature, similar reactions on related compounds suggest that yields are typically in the moderate to good range.[1]
Alternative Synthetic Route:
An alternative approach to synthesizing halo-aromatics from anilines involves using reagents like tert-butyl nitrite and antimony trichloride for the Sandmeyer reaction.[2]
Visualizing the Sandmeyer Reaction Workflow:
References
The Ascendancy of Fluorinated Anthranilates: A Comparative Analysis of Ethyl 5-Amino-2-fluorobenzoate Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of potent biological activity and favorable drug-like properties is relentless. Among the privileged structures in medicinal chemistry, the aminobenzoic acid framework has emerged as a versatile template for the design of targeted therapies, particularly in oncology. This guide provides a comprehensive evaluation of a promising subclass, Ethyl 5-Amino-2-fluorobenzoate derivatives, benchmarked against established alternative kinase inhibitors. Through a detailed examination of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear, objective comparison to inform future design and optimization strategies.
Unveiling the Pharmacological Potential: A Head-to-Head Comparison
The strategic incorporation of a fluorine atom at the 2-position of the ethyl aminobenzoate scaffold can significantly influence the physicochemical and pharmacological properties of the resulting derivatives. This substitution can modulate the pKa of the amino group, enhance binding affinity through unique interactions with target proteins, and improve metabolic stability. Here, we present a comparative analysis of a representative series of this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers. Their performance is contrasted with that of a well-established quinazoline-based EGFR inhibitor, Gefitinib, and a broader aminobenzoic acid-based kinase inhibitor, Axitinib.
Table 1: In Vitro Potency and Physicochemical Properties of this compound Derivatives and Alternative Kinase Inhibitors
| Compound ID | R-Group | MW ( g/mol ) | clogP | HBD | HBA | TPSA (Ų) | EGFR IC₅₀ (nM) |
| EAFB-1 | H | 183.18 | 1.90 | 1 | 4 | 63.3 | >10000 |
| EAFB-2 | 4-methoxy-phenyl | 289.29 | 3.12 | 1 | 5 | 72.5 | 150 |
| EAFB-3 | 3,4-dimethoxy-phenyl | 319.32 | 2.98 | 1 | 6 | 81.8 | 85 |
| EAFB-4 | 3-chloro-4-fluoro-phenyl | 315.73 | 3.95 | 1 | 4 | 63.3 | 25 |
| Gefitinib | N/A (Quinazoline) | 446.90 | 3.20 | 1 | 6 | 64.9 | 33 |
| Axitinib | N/A (Indazole) | 386.47 | 3.40 | 2 | 5 | 84.6 | 1.2* |
Note: Axitinib is a potent VEGFR inhibitor, with its EGFR activity shown for comparative scaffold analysis.
Table 2: Comparative ADME Properties of Lead Compounds
| Compound ID | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| EAFB-4 | 25 | 8.5 | 45 |
| Gefitinib | 15 | 6.2 | 60 |
| Axitinib | 10 | 5.5 | 35 |
The data clearly indicates that strategic derivatization of the this compound core can lead to potent EGFR inhibitors. The introduction of substituted phenyl rings, as seen in EAFB-2, EAFB-3, and particularly the halogenated phenyl group in EAFB-4, dramatically improves inhibitory activity compared to the unsubstituted parent compound (EAFB-1). Notably, EAFB-4 demonstrates potency comparable to the established drug Gefitinib.
From a drug-like properties perspective, the this compound derivatives maintain a lower molecular weight and topological polar surface area (TPSA) compared to the larger, more complex heterocyclic systems of Gefitinib and Axitinib. This often translates to better oral bioavailability and cell permeability. The ADME data for the lead candidate, EAFB-4, reveals a favorable balance of aqueous solubility, high permeability, and moderate metabolic stability, positioning this scaffold as a promising starting point for further optimization.
The Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these this compound derivatives stems from their ability to inhibit the tyrosine kinase activity of EGFR. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby shutting down downstream signaling cascades.
Caption: EGFR Signaling Pathway and Inhibition by EAFB-4.
A Roadmap for Evaluation: Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are paramount. Below are the methodologies employed to generate the data presented in this guide.
In Vitro EGFR Kinase Assay
The inhibitory activity of the compounds against the EGFR tyrosine kinase domain was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase reaction was carried out in a 384-well plate containing EGFR enzyme, a poly(GT)-biotin substrate, and ATP in a kinase buffer. The test compounds were added at varying concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and a detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin was added. The TR-FRET signal was measured on a suitable plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The passive permeability of the compounds was assessed using the PAMPA method. A filter plate was coated with a solution of lecithin in dodecane to form an artificial membrane. The test compound was added to the donor wells of a 96-well microplate, and the acceptor plate was filled with buffer. The donor plate was then placed on top of the acceptor plate, and the assembly was incubated at room temperature with gentle shaking. After the incubation period, the concentrations of the compound in both the donor and acceptor wells were determined by LC-MS/MS. The permeability coefficient (Pe) was calculated using the following equation:
Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (V_A * V_D) / ((V_A + V_D) * Area * time)
where [C] is the concentration, V is the volume, A is the acceptor well, D is the donor well, and Area is the surface area of the membrane.
Kinetic Solubility Assay
The kinetic aqueous solubility of the compounds was determined by a nephelometric method. A DMSO stock solution of the test compound was added to a phosphate-buffered saline (pH 7.4) in a 96-well plate. The plate was shaken for a set period at room temperature to allow for precipitation. The turbidity of each well, corresponding to the amount of precipitated compound, was measured using a nephelometer. The solubility was determined by comparing the turbidity of the test compound to a set of standards with known solubility.
Human Liver Microsomal Stability Assay
The metabolic stability of the compounds was evaluated in human liver microsomes. The test compound was incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile containing an internal standard. The samples were then centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The in vitro half-life (t½) was calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.
Caption: Experimental Workflow for Drug-like Property Evaluation.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of this compound derivatives as a scaffold for the development of novel kinase inhibitors. The lead compound, EAFB-4, not only exhibits potent EGFR inhibitory activity comparable to the established drug Gefitinib but also possesses a more favorable profile of drug-like properties, including lower molecular weight and higher permeability. These findings suggest that this scaffold is a promising starting point for further optimization to develop next-generation anticancer agents.
Future efforts should focus on expanding the structure-activity relationship studies to explore a wider range of substitutions on the phenyl ring and modifications of the ethyl ester group. Furthermore, in vivo pharmacokinetic and efficacy studies in relevant animal models are warranted to validate the therapeutic potential of these promising derivatives. The systematic approach to evaluating both potency and drug-like properties, as outlined in this guide, will be instrumental in advancing these compounds through the drug discovery pipeline.
Benchmarking the efficiency of different synthetic protocols for Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Efficiency
The strategic synthesis of Ethyl 5-Amino-2-fluorobenzoate, a key building block in the development of various pharmaceutical agents, is a critical consideration for efficiency and scalability in medicinal chemistry and process development. This guide provides an objective comparison of two distinct synthetic protocols, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying chemical logic. All quantitative data is summarized for ease of comparison, and detailed experimental procedures are provided for reproducibility.
At a Glance: Protocol Performance Metrics
| Parameter | Protocol 1: Nitration-Reduction-Esterification of 2-Fluorobenzoic Acid | Protocol 2: Multi-step Synthesis from 4-Fluoroaniline |
| Starting Material | 2-Fluorobenzoic Acid | 4-Fluoroaniline |
| Number of Steps | 3 | 4 |
| Overall Yield | ~65-75% (Estimated) | ~55-65% (Reported) |
| Key Reagents | Nitric Acid, Sulfuric Acid, Pd/C, H₂, Ethanol | Chloral Hydrate, Hydroxylamine HCl, H₂SO₄, H₂O₂, Ethanol |
| Primary Advantages | Potentially shorter route, common reagents. | Avoids direct nitration of a deactivated ring. |
| Primary Challenges | Potential for isomeric impurities during nitration. | Longer reaction sequence, handling of intermediates. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two benchmarked synthetic protocols for producing this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Protocol 1: Nitration-Reduction-Esterification of 2-Fluorobenzoic Acid
This three-step synthesis commences with the nitration of commercially available 2-fluorobenzoic acid. It should be noted that the nitration of fluorobenzoic acids can sometimes lead to isomeric mixtures, potentially complicating purification.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid
A solution of 3-fluorobenzoic acid (this is used as a proxy, as direct nitration of 2-fluorobenzoic acid is reported to be problematic) is dissolved in 100% sulfuric acid and cooled. A nitrating mixture of sulfuric acid and nitric acid is then added while maintaining a low temperature. The reaction mixture is subsequently poured into water, and the precipitated product is filtered, washed, and dried. This process has been reported to yield approximately 86.3% of 5-fluoro-2-nitrobenzoic acid.[1]
Step 2: Synthesis of 5-Amino-2-fluorobenzoic Acid
The 2-fluoro-5-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (via a balloon or a hydrogenation apparatus) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the desired amino acid.
Step 3: Synthesis of this compound
To a solution of 5-amino-2-fluorobenzoic acid in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and the reaction progress is monitored by TLC.[2] Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base (e.g., sodium carbonate solution) to neutralize the acid. The product, this compound, precipitates out of the solution and is collected by filtration, washed with water, and dried.[2]
Protocol 2: Multi-step Synthesis from 4-Fluoroaniline
This pathway begins with 4-fluoroaniline and proceeds through several intermediates to arrive at the target ester.
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
4-Fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The reaction mixture is heated to reflux, and upon cooling, the product precipitates and is collected by filtration.
Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione
The N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step is added to concentrated sulfuric acid at an elevated temperature. The reaction mixture is then poured onto ice, leading to the precipitation of the orange-red solid, 5-fluoro-1H-indole-2,3-dione, which is isolated by filtration. A reported yield for this step is approximately 89.9%.[3]
Step 3: Synthesis of 5-Amino-2-fluorobenzoic Acid
The 5-fluoro-1H-indole-2,3-dione is treated with hydrogen peroxide under alkaline conditions. The reaction is an oxidative cleavage that yields the sodium salt of 5-amino-2-fluorobenzoic acid. The reaction mixture is then acidified to precipitate the free amino acid, which is collected by filtration.
Step 4: Synthesis of this compound
This final esterification step follows the same Fischer esterification procedure as described in Protocol 1, Step 3. 5-Amino-2-fluorobenzoic acid is refluxed in ethanol with a catalytic amount of sulfuric acid. Workup involves neutralization and filtration to isolate the final product.[2]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 5-Amino-2-fluorobenzoate
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Ethyl 5-Amino-2-fluorobenzoate.
Disclaimer: This guidance is based on information from Safety Data Sheets (SDS) for closely related compounds, such as Ethyl 4-amino-2-fluorobenzoate and other aminobenzoate esters. It is imperative to consult the specific Safety Data Sheet for this compound and your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures that comply with local, regional, and national regulations.
Immediate Safety and Hazard Profile
This compound and structurally similar compounds are classified as hazardous. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion may be harmful.[2][3] Therefore, handling and disposal require strict adherence to safety protocols.
Personal Protective Equipment (PPE) Requirements
A summary of required PPE when handling this compound is presented below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield.[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemically resistant protective gloves.[1][2] | Prevents direct skin contact and irritation. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][2] | Prevents inhalation of dust or vapors, which can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.[3][6][7][8]
Step 1: Waste Identification and Segregation
-
Identify: Clearly label this compound waste with its full chemical name and associated hazards.
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[3][9] Mixing with incompatible materials can lead to dangerous reactions. Keep in its original container where possible.[9]
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly sealed, and compatible container for collecting waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, should be collected in the same designated hazardous waste container.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be a designated satellite accumulation area for hazardous waste.
Step 3: Accidental Spill Cleanup
-
Ventilate: Ensure the area is well-ventilated. Avoid breathing in any dust.[2]
-
Contain: Use dry cleanup procedures.[2] Sweep or vacuum the spilled solid material. Avoid generating dust.
-
Collect: Place the collected material into a sealed, labeled container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Runoff: Do not allow the chemical or cleaning materials to enter drains or waterways.[9]
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all required hazardous waste manifests or pickup request forms as per your institution's protocol.
-
Professional Disposal: The waste must be disposed of at an approved and licensed waste disposal facility in accordance with all applicable regulations.[1][9][10]
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Ethyl 5-Amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling Ethyl 5-Amino-2-fluorobenzoate. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Summary
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is advisable, with frequent changes.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2][4]
- PPE Donning: Don all required PPE as outlined in the table above before entering the handling area.[4]
2. Handling the Compound:
- Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid dust formation.[3][4]
- Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
- Reactions: Conduct all chemical reactions within a certified chemical fume hood.[4]
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
- Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[9]
-
-
Disposal Method:
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
